X-NeuNAc
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
160369-85-7 |
|---|---|
Molecular Formula |
C19H22BrClN2NaO9 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |
InChI Key |
IZESFRHTHSKBEU-GNZCRVNMSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |
Origin of Product |
United States |
Biosynthesis and Intracellular Dynamics of X Neunac
Enzymatic Pathways Governing X-NeuNAc Biogenesis
The synthesis of this compound is a multi-step enzymatic process, likely initiated from readily available cellular precursors. This pathway ensures the controlled production of this compound as needed for various cellular functions, such as incorporation into glycoconjugates.
The primary precursor for the biosynthesis of N-acetylneuraminic acid (NeuNAc), and thus likely for this compound, is N-acetylmannosamine (ManNAc). mdpi.comresearchgate.net ManNAc is primarily generated from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of a key enzyme, UDP-GlcNAc 2-epimerase. sigmaaldrich.comoup.comnih.govnih.govrsc.org UDP-GlcNAc itself is derived from glucose through the hexosamine pathway. oup.comnih.gov
The availability of these precursor molecules, particularly ManNAc, is crucial for regulating the rate of this compound biosynthesis. Studies on sialic acid biosynthesis indicate that the conversion of UDP-GlcNAc to ManNAc by UDP-GlcNAc 2-epimerase is a rate-limiting step in the de novo synthesis pathway. nih.govnih.gov The cellular concentration of UDP-GlcNAc, a versatile intermediate also used in other biosynthetic pathways, can influence the flux towards ManNAc and subsequently this compound synthesis. oup.com
Furthermore, cells can also acquire ManNAc and even NeuNAc directly from the extracellular environment through salvage pathways, which can supplement the de novo synthesis and influence intracellular substrate availability for this compound formation. rsc.orgru.nlnih.gov The specific "X" modification in this compound could potentially influence the efficiency of these precursor uptake and initial metabolic steps.
Following the formation of the core neuraminic acid structure (likely with the "X" modification), it must be activated before being incorporated into complex glycans. For NeuNAc, this activation involves the addition of cytidine (B196190) monophosphate (CMP) to form CMP-NeuNAc. sigmaaldrich.comwikipedia.orgoup.com This reaction is catalyzed by CMP-NeuNAc synthetase (CMAS). sigmaaldrich.comoup.com CMP-X-NeuNAc would serve as the activated donor substrate for the subsequent transfer of this compound onto acceptor molecules. sigmaaldrich.comoup.comnih.gov
The transfer of activated this compound to nascent glycoconjugates (glycoproteins and glycolipids) is mediated by a family of enzymes known as sialyltransferases (STs). sigmaaldrich.comoup.comnih.govfrontiersin.orgscbt.comontosight.ai Sialyltransferases are a diverse group of glycosyltransferases, each with specificity for the type of glycosidic linkage formed (e.g., α2→3, α2→6, or α2→8) and the acceptor sugar on the glycan chain. sigmaaldrich.comoup.com In humans, there are at least 20 different sialyltransferases, allowing for the creation of a wide variety of sialylated structures. oup.comrsc.org The specific "X" modification in this compound would likely dictate which sialyltransferases can utilize CMP-X-NeuNAc as a substrate and the types of glycans it can be incorporated into.
Other enzymes involved in the biosynthesis pathway, analogous to those for NeuNAc, would include N-acetylmannosamine kinase (phosphorylating ManNAc to ManNAc-6-phosphate), N-acetylneuraminate-9-phosphate synthase (condensing ManNAc-6-phosphate with phosphoenolpyruvate), and N-acetylneuraminate-9-phosphate phosphatase (dephosphorylating the product to yield NeuNAc or this compound). mdpi.comresearchgate.netsigmaaldrich.comnih.govnih.govrsc.orgru.nlontosight.ainih.gov
The biosynthesis of this compound, mirroring that of NeuNAc, is compartmentalized within the cell, with different stages occurring in distinct organelles. The initial steps, from UDP-GlcNAc to the formation of this compound (or its phosphorylated precursor), are believed to take place in the cytosol. sigmaaldrich.comoup.comnih.govwikipedia.orgnih.govnih.gov
Following its synthesis in the cytosol, this compound is then transported into the nucleus. sigmaaldrich.comoup.comnih.govwikipedia.orgoup.comnih.govnih.gov The activation step, the conversion of this compound to CMP-X-NeuNAc catalyzed by CMP-X-NeuNAc synthetase, occurs within the nucleus in eukaryotic cells. sigmaaldrich.comoup.comnih.govwikipedia.orgoup.comnih.govnih.gov This nuclear localization of CMP-sialic acid synthetase is unique compared to most other nucleotide sugar synthetases, which are cytoplasmic. oup.com
The activated donor molecule, CMP-X-NeuNAc, is then transported from the nucleus to the Golgi apparatus. sigmaaldrich.comoup.comnih.govrsc.orgnih.govnih.gov This transport is facilitated by a specific CMP-sialic acid transporter, which acts as an antiporter, exchanging CMP-X-NeuNAc for CMP. oup.comrsc.orgnih.gov The final stage of biosynthesis, the transfer of this compound to glycans, occurs within the lumen of the Golgi apparatus, where the sialyltransferases are located. sigmaaldrich.comoup.comnih.govrsc.orgnih.govnih.gov
This spatial separation of the biosynthetic pathway ensures efficient channeling of intermediates and regulation of the final sialylation process.
Catabolism and Turnover Mechanisms of this compound
This compound, like other cellular components, undergoes catabolism and turnover to maintain cellular homeostasis and allow for the recycling of its constituents. This involves enzymatic degradation and salvage pathways.
The primary enzymes responsible for the hydrolysis of sialic acids, including potentially this compound residues from glycoconjugates, are neuraminidases, also known as sialidases. frontiersin.orgbritannica.comontosight.aiwikipedia.orgontosight.aifrontiersin.org These enzymes cleave the glycosidic linkage between this compound and the underlying sugar residue on glycoproteins and glycolipids. ontosight.aiontosight.ai
In mammals, there are several different neuraminidase enzymes (NEU1, NEU2, NEU3, and NEU4), which are localized in different cellular compartments, including lysosomes, the cytosol, the plasma membrane, and mitochondria. frontiersin.org Lysosomal neuraminidases play a significant role in the degradation of sialoglycoconjugates that are internalized through endocytosis. rsc.orgnih.gov The specific "X" modification could potentially influence the substrate specificity of these neuraminidases, affecting the rate and efficiency of this compound release from glycans.
Following the release of free this compound, it can be further degraded. For NeuNAc, a key catabolic enzyme is N-acetylneuraminate lyase (NanA), which cleaves NeuNAc into ManNAc and pyruvate (B1213749). nih.govfrontiersin.orgresearchgate.netasm.orggenome.jpiucr.orgqmul.ac.uk This reaction is reversible and can also function in synthesis in some organisms. frontiersin.org The fate of free this compound would likely involve an analogous cleavage step, potentially catalyzed by a similar lyase, breaking it down into a modified ManNAc derivative and pyruvate.
Following the enzymatic degradation of this compound, the resulting metabolites can be recycled and re-utilized by the cell. The ManNAc derivative produced from the cleavage of this compound can re-enter the biosynthetic pathway, effectively salvaging the carbon and nitrogen atoms. oup.comrsc.orgru.nlnih.gov This recycling pathway helps to conserve cellular resources and maintain the pool of precursors for this compound synthesis. oup.com
Free this compound that is released from glycoconjugates, either extracellularly or within lysosomes, can also be transported back into the cytosol via specific transporters. rsc.orgnih.gov Once in the cytosol, it can be reactivated to CMP-X-NeuNAc in the nucleus, as described in the biosynthetic pathway, and re-incorporated into newly synthesized glycans in the Golgi. rsc.orgnih.gov This salvage pathway provides an alternative route for this compound availability, independent of de novo synthesis from earlier precursors. rsc.orgru.nlnih.gov
The efficiency of these recycling and salvage pathways for this compound would depend on the ability of the relevant transporters and enzymes to recognize and process the "X" modified structure. These pathways contribute significantly to the intracellular dynamics and homeostasis of this compound. nih.gov
Regulation of this compound Biosynthesis and Metabolism
The biosynthesis and metabolism of this compound are subject to intricate regulatory mechanisms operating at multiple levels, ensuring appropriate levels of sialylated glycoconjugates for diverse cellular functions.
Transcriptional and Translational Control of this compound-Related Enzymes
Transcriptional regulation plays a role in controlling the expression levels of enzymes involved in this compound biosynthesis and metabolism. Studies suggest that the cellular availability of sialic acid can influence the transcription of sialyltransferases, the enzymes responsible for transferring activated this compound to glycans. nih.gov This indicates a feedback loop where the end product or its availability can modulate the expression of enzymes involved in its utilization.
In bacterial systems, transcriptional regulators like NanR have been shown to control genes related to sialic acid uptake and metabolism. iucr.orgiucr.orgnih.govasm.org While this provides insight into potential regulatory mechanisms, the specific transcriptional control networks for mammalian this compound biosynthetic enzymes are still being elucidated. Research using RNA sequencing has identified promoters with varying strengths that can be utilized for transcriptional control in engineered systems for this compound production, highlighting the potential for transcriptional regulation of the pathway enzymes. nih.gov
Translational control, which affects the rate of protein synthesis from mRNA, can also influence the levels of this compound pathway enzymes. However, detailed mechanisms of translational control specifically for these enzymes in mammalian cells are less extensively documented in the provided search results.
Post-Translational Modifications and Allosteric Regulation in this compound Pathway Control
Enzymatic activity within the this compound biosynthetic pathway is significantly regulated by post-translational modifications and allosteric mechanisms. A key regulatory point is the allosteric feedback inhibition of the bifunctional enzyme GNE by the downstream product, CMP-Neu5Ac. oup.comresearchgate.netnih.govresearchgate.netoup.com High levels of CMP-Neu5Ac bind to an allosteric site on GNE, reducing its epimerase activity and thus limiting the flux into the sialic acid pathway. oup.comresearchgate.netresearchgate.net This feedback loop is crucial for maintaining this compound homeostasis. Mutations in GNE can lead to reduced enzyme function and altered sialic acid levels, as observed in hereditary inclusion body myopathy (HIBM), underscoring the importance of GNE regulation. nih.govresearchgate.net
Post-translational modifications, such as phosphorylation, can also impact the activity of this compound-related enzymes. For instance, GNE can be phosphorylated by protein kinase C, which may influence its activity. nih.gov While NANS activity was analyzed for regulatory mechanisms and found to fit Michaelis-Menten kinetics without apparent allosteric regulation by tested effectors, this does not exclude the possibility of regulation by other mechanisms or modifications. oup.com
Interplay with Other Metabolic Networks Affecting this compound Homeostasis
This compound biosynthesis is intrinsically linked to other metabolic networks, particularly the hexosamine pathway, which provides the initial substrate, UDP-GlcNAc. oup.comresearchgate.netsigmaaldrich.comrsc.org The flux through the hexosamine pathway can influence the availability of UDP-GlcNAc, thereby affecting the rate of this compound synthesis. UDP-GlcNAc is a versatile intermediate with other metabolic fates, including O-GlcNAc protein modification and biosynthesis of other glycoconjugates, highlighting the competition for this precursor and the importance of its regulated entry into the sialic acid pathway via GNE. oup.comresearchgate.net
Furthermore, this compound metabolism can interact with glucose metabolism, as the hexosamine pathway branches from glucose metabolism. thno.org Alterations in glucose metabolism can therefore indirectly impact this compound levels. Recent studies also suggest a link between this compound metabolic disorder and glutaminolysis, where elevated intracellular this compound levels were associated with increased GLS2 levels and mitochondrial dysfunction in endothelial cells. nih.gov
The gut microbiome also plays a significant role in this compound metabolism and can influence host this compound homeostasis. Commensal and pathogenic bacteria can utilize sialic acid as a carbon source, and the enzymes involved in bacterial sialic acid metabolism are often organized in gene clusters. asm.orgglycoforum.gr.jp The metabolism of sialo-oligosaccharides by intestinal bacteria can affect the host's physiological state and alter metabolic pathways. glycoforum.gr.jp Breast milk this compound has been shown to influence infant gut microbiota composition and metabolic function, including bile acid metabolism, suggesting a crosstalk between dietary this compound, the gut microbiome, and host metabolism. rsc.orgmdpi.com
The dynamic equilibrium of this compound is also influenced by neuraminidases (sialidases), enzymes that cleave terminal sialic acid residues from glycoconjugates, contributing to this compound recycling and influencing its availability. thno.org
Table 1: Key Enzymes and Compounds in this compound Biosynthesis and Regulation
| Compound/Enzyme | Role in this compound Pathway | PubChem CID (where available for the most common form, Neu5Ac, and related molecules) |
| N-acetylneuraminic acid (this compound, Neu5Ac) | Primary sialic acid, synthesized and utilized | 439185 |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Initial substrate | 16354 |
| N-acetylmannosamine (ManNAc) | Intermediate | 123879 |
| N-acetylmannosamine 6-phosphate (ManNAc-6-P) | Intermediate | 154123 |
| N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) | Intermediate | 183317 |
| Cytidine monophosphate-X-NeuNAc (CMP-Neu5Ac) | Activated donor for sialylation | 24776 |
| UDP-N-acetylglucosamine 2-epimerase/ManNAc kinase (GNE) | Catalyzes first two steps (epimerization and kinase) | 94086 (Human GNE protein) |
| N-acetylneuraminic acid 9-phosphate synthase (NANS) | Synthesizes Neu5Ac-9-P | 11445304 (Human NANS protein) |
| N-acetylneuraminic acid 9-phosphate phosphatase (NANP) | Dephosphorylates Neu5Ac-9-P to Neu5Ac | 9030 (Human NANP protein) |
| CMP-N-acetylneuraminic acid synthetase (CMAS) | Activates Neu5Ac to CMP-Neu5Ac | 72879 (Human CMAS protein) |
| Sialyltransferases (ST) | Transfer Neu5Ac from CMP-Neu5Ac to glycans | Varied (Family of enzymes) |
| Neuraminidases (Sialidases) | Cleave terminal sialic acid residues | Varied (Family of enzymes) |
| NanR | Bacterial transcriptional regulator (example) | Not applicable (Bacterial protein) |
| GLS2 | Glutaminyl-tRNA synthetase 2 (involved in interplay) | 10576 (Human GARS2 protein, associated with GLS2 in some contexts) |
Data Table 1: Key Intermediates and Their Transformations in this compound Biosynthesis
| Substrate | Enzyme (Gene Symbol) | Product | Cellular Location |
| UDP-GlcNAc | GNE | ManNAc | Cytosol |
| ManNAc | GNE | ManNAc-6-P | Cytosol |
| ManNAc-6-P, PEP | NANS | Neu5Ac-9-P | Cytosol |
| Neu5Ac-9-P | NANP | Neu5Ac (this compound) | Cytosol |
| Neu5Ac (this compound), CTP | CMAS | CMP-Neu5Ac | Nucleus |
| CMP-Neu5Ac, Acceptor | Sialyltransferases | Sialylated Glycans | Golgi Lumen |
Data Table 2: Regulation of GNE Activity
| Regulatory Mechanism | Effector Molecule | Effect on GNE Activity | Reference |
| Allosteric Feedback Inhibition | CMP-Neu5Ac | Decreased epimerase activity | oup.comresearchgate.netnih.govresearchgate.netoup.com |
| Post-Translational Modification | Phosphorylation by Protein Kinase C | Potential influence (details less defined in sources) | nih.gov |
This article has focused solely on the biosynthesis, intracellular dynamics, and regulation of this compound, primarily discussing the well-characterized pathway for N-acetylneuraminic acid (Neu5Ac) as the representative compound. The intricate control mechanisms at the transcriptional, translational, post-translational, and allosteric levels, along with the interplay with other metabolic networks, highlight the critical importance of maintaining this compound homeostasis for proper cellular function.
Molecular Mechanisms of X Neunac Action
Molecular Mechanisms of 9-O-acetyl-N-acetylneuraminic acid Action
The modification of N-acetylneuraminic acid (Neu5Ac) by O-acetylation at the C9 position, creating 9-O-acetyl-N-acetylneuraminic acid (herein referred to as X-NeuNAc), introduces a significant layer of complexity and specificity to the biological functions of sialic acids. This seemingly minor chemical alteration profoundly impacts molecular recognition events, influencing a wide array of physiological and pathological processes. The addition of the acetyl group alters the size, charge, and hydrophobicity of the sialic acid side chain, thereby modulating its interaction with intrinsic and extrinsic lectins, including those on pathogens.
This compound as a Determinant in Molecular Recognition Processes
The 9-O-acetyl group acts as a critical recognition determinant, either creating or masking binding sites for various proteins. This modification is particularly crucial in the context of host-pathogen interactions, where viral proteins have evolved to specifically recognize this modified sialic acid for attachment and entry into host cells.
The binding of proteins to this compound is a key initiating step in many biological events. These interactions are typically characterized by low to moderate affinity, often in the micromolar (μM) to millimolar (mM) range. pnas.org High-avidity binding is achieved through multivalency, where multiple receptor-ligand interactions occur simultaneously, such as on a cell or viral surface.
Binding Kinetics and Thermodynamics of this compound-Mediated Interactions
Quantitative analysis of the binding between this compound and its receptors reveals the forces driving these specific interactions. While comprehensive thermodynamic data is not available for all interactions, binding affinity studies for viral lectins highlight the specificity for the 9-O-acetyl modification. For instance, the spike protein of human coronavirus OC43 exhibits a measurable affinity for 9-O-acetylated sialosides, which is critical for its tropism. pnas.org Studies comparing different coronaviruses have shown significant differences in binding affinity, suggesting evolutionary adaptation to the host sialome. The affinity of the OC43 spike protein's S1A domain is approximately 32-fold lower than that of the bovine coronavirus (BCoV) S1A domain, indicating subtle but important differences in their respective binding sites. pnas.org Similarly, the typhoid toxin's binding subunit, PltB, shows a markedly increased affinity for 9-O-acetylated α2-3 linked glycan receptors compared to their unmodified counterparts. miami.edu
The interaction of the Influenza D virus (IDV) Hemagglutinin-Esterase-Fusion (HEF) protein with 9-O-acetylated sialic acids is essential for viral entry. ucsd.edunih.gov Kinetic analysis of the esterase activity of IDV HEF, which cleaves the 9-O-acetyl group as a receptor-destroying function, provides indirect evidence of the binding event that precedes catalysis. ucsd.edu
| Lectin (Protein) | Ligand | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|---|
| Pasteurella multocida SiaT | Neu5Ac | 58 ± 1 µM | Microscale Thermophoresis | nih.gov |
| SARS-CoV-2 Spike Protein (RBD) | Mono-sialylated ganglioside | 100–200 µM | CaR-ESI-MS | mdpi.com |
| SARS-CoV-2 Spike Protein (RBD) | Multi-sialylated ganglioside | ~900 µM | CaR-ESI-MS | mdpi.com |
| Bovine Coronavirus S1A-Fc | 9-O-Ac-Sias | High Affinity (relative) | Solid-Phase Binding Assay | pnas.org |
| Human Coronavirus OC43 S1A-Fc | 9-O-Ac-Sias | ~32-fold lower than BCoV | Solid-Phase Binding Assay | pnas.org |
Structural Basis for this compound Specificity in Receptor Binding
X-ray crystallography studies have provided detailed atomic-level insights into how proteins specifically recognize the 9-O-acetyl group of this compound. The crystal structure of the Influenza C virus HEF protein in complex with a receptor analog demonstrates a well-defined binding pocket for 9-O-acetylsialic acid. nih.gov The specificity is conferred by a unique nonpolar pocket that accommodates the additional acetyl methyl group, a feature absent in the sialic acid binding sites of Influenza A and B viruses. nih.govnih.gov
Similarly, the structures of betacoronavirus spike proteins (e.g., HCoV-OC43, BCoV) reveal a conserved receptor-binding site tailored for this compound. pnas.orgucsd.edu The binding site features a shallow groove on the surface of the N-terminal domain (S1A). The 9-O-acetyl group is a key determinant for this interaction. The methyl group of the acetate (B1210297) fits into a small hydrophobic pocket, while its carbonyl oxygen forms a crucial hydrogen bond with a conserved asparagine residue side chain. This combination of hydrophobic and hydrogen-bonding interactions explains the strict requirement for the 9-O-acetyl modification for high-affinity binding and viral entry. pnas.org
Role of this compound in Cell Adhesion and Migration
As terminal residues of the glycocalyx, sialic acids, including their modified forms like this compound, are critically positioned to mediate interactions that govern cell adhesion and migration.
The cell surface is covered by a dense layer of carbohydrates known as the glycocalyx, which plays a fundamental role in mediating the interaction of the cell with its environment. nih.gov this compound, as a terminal component of glycoproteins and glycolipids, directly contributes to the chemical and physical properties of the glycocalyx. The expression of this compound is not uniform; it is highly regulated and cell-type specific, often appearing in distinct patterns during development and disease. ucsd.edu
This regulation is managed by the coordinated action of sialate-O-acetyltransferases (SOATs), which add the acetyl group in the Golgi apparatus, and sialate-O-acetylesterases (SIAEs), which can remove it at the cell surface or within lysosomes. nih.gov The presence of the 9-O-acetyl group can mask the underlying sialic acid from being recognized by certain endogenous lectins, such as some Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby modulating immune cell signaling and adhesion. Conversely, it creates binding sites for other proteins, such as viral lectins. nih.gov Therefore, the enzymatic control of 9-O-acetylation is a mechanism for dynamically altering the cell's interactive surface, influencing cell-cell recognition and adhesion properties. nih.gov For example, studies in cancer cell lines have shown that modulating the acetylation status of sialic acid can impact cell migration capabilities, with de-O-acetylation leading to increased migration in certain contexts. nih.govresearchgate.net
The interaction between cells and the extracellular matrix (ECM) is fundamental for tissue architecture, cell migration, and signaling. While the role of integrins and other core proteins in this process is well-established, modifications to the glycocalyx can significantly modulate these interactions.
Evidence suggests a role for 9-O-acetylated gangliosides (glycolipids containing this compound) in mediating cell-matrix adhesion. In neural cells, the ganglioside 9-O-acGD3 has been found to be localized at the contact points of neural growth cones. mdpi.com At these sites, which are critical for neuronal migration and pathfinding, 9-O-acGD3 is associated with β1-integrin and vinculin, core components of focal adhesion complexes that link the ECM to the actin cytoskeleton. mdpi.com This indicates that this compound, when presented on a glycolipid, can be part of the molecular machinery that regulates cell motility and adhesion to the matrix.
This compound as a Regulator of Enzyme Activity and Protein Function
This compound analogs serve as powerful tools to modulate the function of enzymes and proteins that recognize or process natural sialic acids. Their effects can be traced to specific molecular interactions that alter the target protein's conformation, catalytic activity, or stability.
Allosteric modulation occurs when a molecule binds to a site on an enzyme distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's activity. longdom.orgwikipedia.org this compound analogs can act as allosteric modulators for enzymes involved in glycan metabolism and recognition. By binding to an allosteric site, these analogs can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's response to its natural substrate. longdom.org
This mechanism offers a more nuanced regulation of protein activity compared to direct competitive inhibition at the active site. longdom.org For instance, an this compound analog could stabilize the "relaxed" (R) state of an enzyme, increasing its affinity for its substrate, or lock it in the "tense" (T) state, reducing its activity. youtube.com This is particularly relevant for enzymes in the sialic acid metabolic pathway, where feedback inhibition by pathway end-products is a common regulatory mechanism. youtube.com
| Enzyme System | Natural Substrate/Ligand | Potential Effect of this compound Analog | Regulatory Outcome |
|---|---|---|---|
| Sialyltransferases | CMP-Neu5Ac | Negative Allosteric Modulation | Decreased sialylation of glycoproteins/glycolipids |
| Neuraminidases (Sialidases) | Terminal Sialic Acids | Negative Allosteric Modulation | Inhibition of viral release or bacterial colonization |
| Siglecs (Sialic acid-binding lectins) | Sialylated Glycans | Positive or Negative Modulation | Altered immune cell signaling |
Certain this compound analogs are designed to act as transition-state inhibitors or mechanism-based inactivators. These molecules mimic the geometry or electronic configuration of the transition state of an enzymatic reaction, binding to the active site with extremely high affinity and effectively blocking catalysis. nih.gov For example, analogs where a key hydroxyl group is replaced by fluorine or a phosphonate (B1237965) group can act as potent inhibitors of enzymes like sialidases or O-acetyl-neuraminic acid esterases, which are crucial for the life cycle of pathogens such as the influenza virus. nih.gov
Other analogs can be incorporated into glycan chains by cellular machinery. oup.com Once incorporated, the "X" modification can disrupt the subsequent steps of glycan processing or recognition. For instance, if an this compound analog is added to the end of a glycoprotein's glycan chain, the modified sugar might prevent a viral hemagglutinin protein from binding, thereby inhibiting viral entry into the cell. wikipedia.org The enzyme N-acetylneuraminate lyase (NAL), which catalyzes the reversible cleavage of NeuNAc, is a key enzyme whose mechanism can be studied and inhibited by such analogs. researchgate.netnih.gov NAL functions through a Schiff base intermediate with a lysine (B10760008) residue (Lys165) in its active site, a process that can be targeted by specifically designed this compound molecules. nih.govacs.org
Glycosylation, the attachment of sugar chains to proteins, plays a critical role in protein folding, stability, and transport through the cell. wikipedia.orgnih.gov The terminal sialic acid residues on these glycan chains are particularly important due to their negative charge and exposed position. tandfonline.com By using metabolic glycoengineering, cells can be prompted to incorporate this compound analogs into their surface glycoproteins. oup.com
The introduction of a modified sialic acid can have significant consequences for protein stability. nih.gov For example, replacing a hydroxyl group with a more hydrophobic or sterically bulky "X" group could alter the local conformation of the glycan chain. nih.gov This change can propagate to the protein backbone, potentially increasing its thermal stability or resistance to proteolytic degradation. nih.gov The negative charge of sialic acid contributes to repulsive forces that can prevent protein aggregation and shield proteins from proteases. wikipedia.org Altering this charge through an this compound analog can modulate these protective effects.
| "X" Group Property | Predicted Impact on Protein Folding | Predicted Impact on Protein Stability | Predicted Impact on Protein Trafficking |
|---|---|---|---|
| Increased Hydrophobicity | May assist in burying hydrophobic patches | Can increase thermal stability (ΔG) | Minor alterations in Golgi-to-membrane transport |
| Increased Steric Bulk | May hinder proper folding if group is too large | Can enhance resistance to proteases | Potential for mis-sorting if recognition motifs are obscured |
| Altered Charge (e.g., neutral or positive) | Could disrupt electrostatic interactions important for folding | May decrease stability by removing protective negative charge | Significant impact on receptor-mediated trafficking |
This compound in Signal Transduction Pathways
Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. khanacademy.orgyoutube.com Sialic acids on the cell surface are at the forefront of this process, acting as ligands for receptors that initiate intracellular signaling.
Cell surface sialoglycans are key recognition sites for a family of receptors called Siglecs (sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells and play crucial roles in regulating immune responses. sigmaaldrich.com The binding of a sialic acid ligand to a Siglec receptor can trigger a signaling cascade inside the cell, often leading to an inhibitory response that helps prevent autoimmunity.
This compound analogs, when incorporated into cell surface glycans, can be designed to either enhance or block this interaction. An analog with a modification that increases its binding affinity for a specific Siglec could act as a super-agonist, initiating a stronger-than-normal inhibitory signal. Conversely, an analog that sterically hinders binding would act as an antagonist, blocking the natural ligand and preventing the initiation of the signaling cascade. sigmaaldrich.com This can lead to a disruption or alteration of the normal cellular response. youtube.com
Upon the activation of a cell surface receptor by a ligand, the signal is often relayed and amplified within the cell by small molecules and ions known as second messengers. nih.gov These include cyclic AMP (cAMP), calcium ions (Ca2+), and inositol (B14025) phosphates. youtube.comyoutube.com The production and concentration of these second messengers are tightly controlled by a network of enzymes.
By initiating or blocking a signaling cascade at the cell surface as described above, this compound can indirectly modulate these downstream second messenger systems. For example, if an this compound analog blocks the activation of a G-protein coupled receptor (GPCR), it would prevent the associated G-protein from activating adenylyl cyclase. youtube.com This, in turn, would prevent the conversion of ATP to cAMP, thereby suppressing all downstream effects of cAMP, such as the activation of Protein Kinase A (PKA). youtube.com Therefore, the influence of this compound on the cell's internal state can be profound, stemming from its initial interaction at the cell membrane and cascading through the intricate network of second messenger pathways. nih.gov
Based on a comprehensive review of scientific literature, it appears there is a fundamental misunderstanding regarding the biological role of the chemical compound "this compound." The provided article outline, which centers on "" and its associated signaling pathways, cannot be fulfilled as requested.
This compound, or 5-bromo-4-chloro-3-indolyl α-N-acetylneuraminic acid, is not a signaling molecule that participates in cellular communication or elicits downstream signaling cascades. Instead, it is a synthetic chromogenic substrate used in laboratory settings to detect and quantify the activity of neuraminidase enzymes. caymanchem.com
Upon cleavage by a neuraminidase, this compound releases a product that, upon oxidation, forms a colored precipitate. The intensity of this color is proportional to the enzymatic activity. This characteristic makes it a valuable tool for researchers studying enzymes that cleave sialic acid residues, but it does not have a direct physiological role in cellular signaling.
Therefore, the concepts of "this compound-dependent and independent signaling networks" and their "cross-talk" are not applicable to this compound. There is no evidence in the scientific literature to suggest that this compound functions as a signaling molecule within biological systems.
Given this discrepancy, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The foundational premise of the request is inconsistent with the known chemical and biological properties of this compound.
Intermolecular Interactions and Structural Dependencies of X Neunac
X-NeuNAc Interactions with Proteins
Interactions between this compound and proteins are fundamental to numerous biological processes, including cell recognition, immune responses, and pathogen binding. These interactions are often highly specific and can significantly influence protein function and cellular communication.
Specificity of this compound Binding to Lectins and Glycoprotein (B1211001) Receptors
This compound is anticipated to bind specifically to proteins that recognize sialic acid motifs, a class of carbohydrate-binding proteins known as lectins. This specificity arises from the precise fit between the structure of this compound (including its linkage to underlying glycans) and the carbohydrate-binding site of the lectin. Sialic acid-binding lectins, such as the Siglec family (Sialic acid-binding immunoglobulin-like lectins), are predominantly found on immune cells and play key roles in modulating immune responses through cell signaling frontiersin.orgsigmaaldrich.comnih.gov. The interaction is often facilitated by a salt bridge formed between an arginine residue in the lectin and the carboxyl group of the sialic acid nih.gov.
The diversity in sialic acid linkages (e.g., α2-3 vs. α2-6) and modifications can dictate the conformation of the sialoglycan and, consequently, influence its affinity for different receptors frontiersin.org. For example, some lectins show a distinct preference for α2-3 linked sialic acid, while others specifically recognize α2-6 linkages nih.gov. This highlights how the structural details of this compound and its presentation on a glycan chain determine the specificity of its interaction with different lectins and glycoprotein receptors. Viral proteins, such as the hemagglutinin of influenza viruses, also exhibit specificity for particular sialic acid linkages, influencing viral tropism and infectivity frontiersin.orgwikipedia.orgrsc.org. Studies using techniques like NMR and molecular modeling have provided insights into the atomic-level interactions that govern the recognition of sialic acid glycans by these proteins frontiersin.org.
Influence of this compound on Protein-Protein Interaction Interfaces
The presence of this compound on glycoproteins can influence protein-protein interactions in several ways. As a terminal residue on glycan chains, this compound can sterically hinder or promote interactions between the glycoprotein and other proteins. The negative charge of this compound can also create an electrostatic environment that affects the binding of positively charged regions of interacting proteins wikipedia.orgucsd.eduresearchgate.net.
Sialylation, the process of adding sialic acid residues, can impact protein folding states and enhance structural stability by increasing electrostatic interactions and hydrogen bonding between sialic acid residues and the protein backbone rsc.org. This can, in turn, affect the accessibility and conformation of protein-protein interaction interfaces. For instance, sialylation of the Fc region of immunoglobulin G (IgG) can alter its affinity for Fc gamma receptors, thereby modulating immune responses rsc.org. In some cases, sialylation can mask underlying glycan structures, preventing their recognition by other lectins and thus influencing protein interactions sigmaaldrich.comwikipedia.orgnih.gov. Conversely, the removal of sialic acid by sialidases can expose new binding sites and facilitate interactions ucsd.edunih.gov.
This compound Interactions with Lipids
This compound can be a component of glycolipids, particularly gangliosides, which are crucial constituents of cell membranes. Its interaction with lipids within the membrane bilayer has significant functional implications.
Formation and Functional Implications of this compound-Containing Glycolipids
This compound-containing glycolipids, such as gangliosides, are formed by the stepwise addition of sugar residues, including this compound, to a ceramide lipid backbone creative-proteomics.comresearchgate.net. This biosynthesis primarily occurs in the Golgi apparatus creative-proteomics.comresearchgate.net. Structurally, gangliosides consist of a ceramide embedded in the lipid bilayer and a carbohydrate chain extending into the extracellular space, terminated by one or more this compound residues creative-proteomics.com.
These glycolipids are particularly abundant in the nervous system, where they play vital roles in neuronal development, synaptogenesis, and synaptic transmission creative-proteomics.commdpi.comwikiversity.org. They are involved in cell signaling, cell-cell recognition, and cell adhesion creative-proteomics.comresearchgate.netmdpi.com. The this compound residues on gangliosides contribute to the negative charge of the cell surface, which is important for maintaining cellular integrity and influencing interactions with other cells and molecules wikipedia.orgresearchgate.netahajournals.org. Gangliosides can also cluster with cholesterol and sphingomyelin (B164518) in the plasma membrane to form lipid rafts, microdomains that are involved in signal transduction and protein sorting researchgate.netlibretexts.org.
Membrane Biophysical Properties Modulated by this compound Presence
The incorporation of glycolipids containing this compound into the lipid bilayer can also affect membrane fluidity. Studies on erythrocyte membranes have shown that sialic acid content is associated with membrane fluidity researchgate.netahajournals.org. Changes in membrane fluidity can impact the function of membrane proteins, including transporters and receptors nih.govfrontiersin.org. The interaction of the lipid portion of this compound-containing glycolipids with the hydrophobic core of the membrane, along with interactions between the carbohydrate head groups and surrounding lipids, contributes to the structural organization and dynamics of the membrane libretexts.org.
This compound Interactions with Nucleic Acids
While the primary interactions of this compound are with proteins and lipids, particularly as components of glycoconjugates on cell surfaces, direct and significant interactions with nucleic acids (DNA or RNA) are less commonly reported in the context of typical sialic acid functions. Sialic acids are predominantly found as terminal modifications of glycoproteins and glycolipids located on the outer leaflet of the plasma membrane or on secreted proteins wikipedia.orgresearchgate.netnih.gov. Nucleic acids, on the other hand, are primarily located within the nucleus or cytoplasm of the cell.
Direct Binding of this compound to DNA or RNA Structures
Direct binding of carbohydrate molecules like this compound to nucleic acid structures (DNA or RNA) is a less commonly explored area compared to protein-nucleic acid interactions. Proteins that bind to DNA or RNA typically contain specific DNA-binding domains (DBDs) or RNA-binding domains, which recognize specific sequences or structures through various mechanisms, including hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comwikipedia.org While some proteins can bind both DNA and RNA, the direct interaction of a single carbohydrate molecule like this compound with the DNA or RNA backbone or specific bases would depend heavily on its structural features and the potential for complementary interactions.
Research on direct carbohydrate-nucleic acid interactions is limited, with most studies focusing on protein-mediated recognition of glycans or the impact of glycosylation on proteins that interact with nucleic acids. However, the presence of a carboxylic acid group in sialic acids like N-acetylneuraminic acid (NeuNAc), a likely structural component of this compound, introduces a negative charge sigmaaldrich.com, which could potentially engage in electrostatic interactions with positively charged regions of proteins or other molecules. Direct, specific binding to the negatively charged phosphate (B84403) backbone of DNA or RNA by a similarly negatively charged molecule like this compound would be electrostatically unfavorable unless mediated by counterions or interactions with associated proteins.
Existing literature primarily discusses protein-nucleic acid binding mdpi.comnih.gov, and while some nucleic acid-binding proteins incorporate nucleic acids in their structure wikipedia.org, direct binding of a free carbohydrate like this compound to DNA or RNA structures is not a widely documented phenomenon in the provided search results.
Indirect Effects of this compound on Gene Expression and Regulation
While direct binding of this compound to DNA or RNA may not be a primary mode of action, carbohydrates, particularly those incorporated into glycoconjugates, can indirectly influence gene expression and regulation. This can occur through several mechanisms:
Modulation of Protein Activity: this compound, as a component of glycoproteins or glycolipids, can affect the conformation, stability, or localization of proteins involved in gene regulation, such as transcription factors or proteins involved in chromatin remodeling. Glycosylation is known to alter protein function and can impact interactions with other molecules, including DNA or RNA-binding proteins. wikipedia.org
Signaling Pathways: Glycans on the cell surface, potentially containing this compound, can participate in cell signaling events that ultimately lead to changes in gene expression. These signals can be triggered by interactions with other cells, the extracellular matrix, or soluble ligands, activating downstream pathways that affect transcriptional activators or repressors. glycoforum.gr.jp For example, sialic acids are critical for cellular recognition and signaling sigmaaldrich.com.
Availability of Regulatory Molecules: Metabolism of carbohydrates, including those containing NeuNAc, can influence the availability of precursors for the synthesis of molecules involved in gene regulation or provide energy for these processes. Studies have shown that the presence of NeuNAc can induce the expression of genes related to its metabolism in bacteria. nih.gov
Research indicates that molecules containing NeuNAc can influence gene expression. For instance, N-acetylneuraminic acid (NeuNAc) and its derivative N-acetyl mannosamine (B8667444) (ManNAc) were shown to induce the expression of the neuraminidase locus in Streptococcus pneumoniae, highlighting a metabolic regulatory link to gene expression. nih.gov This induction was observed through quantitative gene expression analysis, showing a significant increase in transcription of genes within the regulon when bacteria were grown in the presence of these amino sugars compared to glucose. nih.gov
This compound Interactions with Other Carbohydrates
This compound, likely being a modified form of N-acetylneuraminic acid (NeuNAc), plays a significant role in interactions with other carbohydrates, primarily through its incorporation into complex glycan structures and its involvement in glycan-glycan recognition events. Sialic acids, including NeuNAc, are commonly found at the non-reducing termini of N-glycans, O-glycans, and glycolipids. sigmaaldrich.com
Formation of Complex Glycan Structures Involving this compound
Examples of complex glycan structures involving NeuNAc include the sialylated Lewis X antigen (sLeX), which has a NeuNAc alpha2-3Gal beta1-4(Fuc alpha1-3)GlcNAc-R structure. glycoforum.gr.jp The composition of complex glycans can vary, as seen in data from glycan databases. For instance, one complex glycan structure is reported to contain Hex:4, HexNAc:5, dHex:2, and NeuAc:1 expasy.org, while another contains Hex:3, HexNAc:6, dHex:1, and NeuAc:1 expasy.org. These compositions highlight the incorporation of NeuAc (N-acetylneuraminic acid) into diverse complex structures.
The formation of these complex structures is a result of sequential enzymatic additions of monosaccharides by glycosyltransferases. sigmaaldrich.comfrontiersin.org The specific enzymes expressed in a cell determine the types of linkages and the final structure of the glycan, with this compound incorporation being dependent on the activity of specific sialyltransferases and the availability of the appropriate donor molecule.
Role of this compound in Glycan-Glycan Recognition Events
While protein-glycan interactions are well-established, glycan-glycan recognition events, where one glycan structure directly interacts with another, are also biologically significant. These interactions can occur between glycans on the surface of the same cell (in cis) or between glycans on the surface of different cells (in trans). This compound, as a terminal residue and due to the negative charge of its sialic acid component, can play a crucial role in mediating or modulating these interactions.
The negative charge conferred by sialic acids can influence the electrostatic environment at the cell surface, affecting interactions between glycans and other charged molecules. Furthermore, specific arrangements of monosaccharides, including this compound and its linkages, create unique epitopes that can be recognized by other glycans or glycan-binding proteins (lectins). glycoforum.gr.jpannualreviews.org
Although less studied than glycan-protein interactions, there is evidence suggesting the importance of glycan-glycan interactions in various biological processes, including cell adhesion and signaling. The precise role of this compound in such direct glycan-glycan recognition would depend on its presentation within the glycan structure and the complementary features of the interacting glycan. Research utilizing cell-based glycan arrays allows for probing glycan interactions directly on the cell surface, which can help in understanding glycan-glycan or glycan-binding protein interactions involving sialylated structures. researchgate.netresearchgate.net
The sialylated Lewis X antigen, containing NeuNAc, is a known differentiation antigen involved in leukocyte recognition by selectins, which are glycan-binding proteins. glycoforum.gr.jp This highlights the importance of sialylated structures in cell-cell recognition events, although this is primarily a glycan-protein interaction rather than a direct glycan-glycan interaction. However, the presentation of multiple sialylated structures, such as on branched poly-N-acetyllactosamines, can enhance avidity for carbohydrate-binding proteins, suggesting that the arrangement and density of glycans containing this compound can influence recognition events. glycoforum.gr.jp
Advanced Analytical Methodologies for X Neunac Research
High-Resolution Spectroscopic Approaches
High-resolution spectroscopic methods are fundamental in elucidating the intricate details of X-NeuNAc, including its conformation and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules like this compound in solution. It can also provide detailed information about how this compound interacts with other molecules, such as proteins or lipids. Studies have utilized NMR spectroscopy to investigate the interaction between sialic acid derivatives, which are structurally related to this compound, and proteins like influenza virus hemagglutinin. nih.govoup.com This technique allows for the analysis of binding events and the mapping of interaction sites at an atomic level. nih.govoup.com Two-dimensional NMR techniques, such as TOCSY, HETCOR, and ROESY, have been employed to study the conformational changes of sialic acid molecules and their interactions with membrane-like systems such as phosphatidylcholine liposomes. bibliotekanauki.pl These studies can reveal how the conformation of the sialic acid molecule changes in the presence of liposomes and the nature of its interaction with the lipid bilayer. bibliotekanauki.pl Changes in 1H and 13C chemical shifts observed through NMR can indicate conformational changes in the sialic acid molecule upon interaction. canada.ca Diffusion Ordered SpectroscopY (DOSY) NMR can also be used to determine the size distribution of polysaccharide fragments containing N-acetylneuraminic acid residues, which is relevant for understanding the behavior of larger this compound structures. researchgate.net
Mass Spectrometry (MS) for Structural Elucidation, Glycomic Profiling, and Quantification of this compound and its Derivatives
Mass Spectrometry (MS) is indispensable for the structural elucidation, identification, and quantification of this compound and its various derivatives. MS offers high sensitivity and selectivity, making it well-suited for the analysis of complex samples. chromatographyonline.comnih.gov It is a core technology in glycomics, the large-scale study of glycans, including sialic acids. nih.govacs.org MS can provide information on the composition, branching patterns, substituent location, and quantitative aspects of glycans. thermofisher.com Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used in glycomic analysis by MS. chromatographyonline.comnih.gov ESI is frequently used for CE-MS analysis of proteins and can produce multiply charged ions, allowing for the determination of protein molecular masses. chromatographyonline.com MALDI-MS has been used for global glycan profiling, providing compositional profiles of glycans, including sialic acids. nih.gov
MS is particularly valuable for analyzing the structural complexity of glycans and differentiating between similar structures, although distinguishing isomers can still be challenging. nih.govrsc.org High-resolution and accurate mass measurements are preferred for precise molecular mass determination and quantification of intact glycoproteins. thermofisher.com MS-based glycomics can be used for both non-targeted and targeted approaches. nih.gov The coupling of liquid chromatography (LC) with MS (LC-MS) further enhances the depth of oligosaccharide profiling and is considered a robust method for isomer separation and detection. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a technique capable of resolving isobaric oligosaccharides, including sialic acid linkage isomers, providing additional structural information. rsc.orgacs.org This allows for the differentiation of linkage isomers (e.g., α2,3- and α2,6-linked Neu5Ac) based on their different electrophoretic mobilities or characteristic fragment ions. acs.orgresearchgate.net MS can also be used for the quantitative assessment of glycosylated products. chromatographyonline.com Label-free and isotopic labeling quantification approaches are employed in quantitative glycomics using LC-MS/MS. acs.org
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic methods are essential for the separation, purification, and analysis of this compound from complex mixtures, as well as for resolving different forms or derivatives of the compound.
High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. It has been used for the analysis and purification of N-acetylneuraminic acid (NeuNAc) and related compounds. mdpi.comresearchgate.netresearchgate.net HPLC can be coupled with various detectors, including UV detectors, fluorescence detectors, and mass spectrometers, to identify and quantify separated components. thermofisher.comreading.ac.uk For compounds like this compound that may lack strong UV absorbance or fluorescence, derivatization with a chromophore or fluorophore is often performed before HPLC analysis with UV or fluorescence detection. thermofisher.comreading.ac.uk For example, derivatization with 1,2-diamino-4,5-dimethoxybenzene (DMB) followed by HPLC with fluorescence detection is a common method for sialic acid analysis. researchgate.netresearchgate.net HPLC has been successfully applied to monitor the synthesis of NeuNAc in enzymatic assays. researchgate.net Different stationary phases and mobile phases can be used in HPLC depending on the properties of the this compound species being analyzed, although the hydrophilic nature of oligosaccharides can pose challenges for retention on some common phases like C18 without derivatization. nih.gov HPLC coupled with MS (HPLC-MS) provides a powerful combination for both separation and identification. researchgate.net HPLC has also been used as a purification step for enzymes involved in sialic acid metabolism. oup.com
Capillary Electrophoresis (CE) for this compound Separation and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. CE separates analytes based on their charge-to-size ratio under the influence of an electric field. chromatographyonline.com This allows for the differentiation of subtle differences among molecules, including those caused by modifications like glycosylation or differences in sialylation. chromatographyonline.com CE has been applied for the speciation and quantitative determination of sialic acids on glycoproteins. nih.govacs.org It is particularly useful for separating molecules that differ in charge, such as protein glycoforms with varying numbers of sialic acid groups. chromatographyonline.com
CE can be coupled with various detection methods, including UV detection, fluorescence detection (CE-LIF), and mass spectrometry (CE-MS). researchgate.netnih.govacs.org Derivatization with fluorescent dyes, such as 2-aminoacridone (B130535) (2-AMAC), is often used in CE-LIF for sensitive detection of sialic acids. researchgate.netnih.govacs.org Optimization of derivatization conditions and CE parameters, such as buffer composition and capillary coating, is crucial for achieving efficient separation and quantitative analysis. nih.govacs.org CE-MS combines the high separation efficiency of CE with the mass selectivity of MS, providing a powerful tool for the characterization of intact proteins and their modifications. chromatographyonline.com CE has also shown potential for separating sialic acid linkage isomers, which have very similar physicochemical properties but can exhibit different electrophoretic mobilities. researchgate.net
Compound Names and PubChem CIDs
Size-Exclusion and Affinity Chromatography for this compound Fractionation
Chromatographic techniques are fundamental for the purification and fractionation of this compound from complex biological samples or synthesis mixtures. Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume. This method is applicable for determining the molecular size and distribution of saccharide conjugates, including those containing this compound. SEC with multi-angle light scattering (MALS) detection can accurately measure the molar mass of such conjugates. google.com For instance, SEC using a Bio-Gel P-2 column has been employed to remove components other than CMP-NeuNAc during its synthesis, yielding a purified product identified by TLC analysis. mdpi.com
Affinity chromatography leverages specific binding interactions to isolate a target molecule. For this compound, this can involve using matrices functionalized with molecules that bind specifically to this compound or, conversely, using immobilized this compound to capture binding partners. β-N-Acetylneuraminic acid agarose (B213101) has been utilized as an affinity matrix for the purification of CMP-NeuNAc synthetase, an enzyme involved in the formation of CMP-NeuNAc from CTP and NeuNAc. oup.comoup.comnih.gov This approach, employing resins based on substrates like β-sialic acid agarose, has demonstrated significant purification factors, achieving apparent homogeneity of the target enzyme. oup.comoup.com Immunoaffinity chromatography, using antibodies against purified CMP-NeuNAc synthetase, has also been shown to effectively purify the enzyme. oup.com Affinity chromatography using lectins, which bind to specific sugar moieties, including NeuNAc, is another valuable method for purifying glycoconjugates containing this compound. sigmaaldrich.com
Biophysical and Immuno-Assay Methods
Biophysical and immuno-assay methods provide crucial insights into the interactions, detection, and quantification of this compound.
Surface Plasmon Resonance (SPR) for this compound Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time, providing data on interaction specificity, affinity, binding kinetics, and thermodynamics. mdpi.comnih.gov SPR measures changes in refractive index near a sensor surface as an analyte binds to an immobilized ligand. mdpi.com This allows for the determination of association and dissociation rate constants (ka and kd), and the equilibrium dissociation constant (Kd). nih.govsprpages.nl
SPR has been applied to study the binding of sialic acid-binding proteins to sialic acid-containing ligands. For example, SPR was used to demonstrate that increasing the number of linked modules in a protein construct can increase its affinity for sialic acid. nih.gov Data derived from van't Hoff plots obtained from SPR experiments at different temperatures can be used to determine thermodynamic parameters such as ΔG. nih.gov SPR is particularly well-suited for studying interactions involving sialic acid and can be useful for analyzing polysaccharides and glycoproteins. ox.ac.uk While SPR is highly reproducible for equilibrium affinity measurements, kinetic analysis has some limitations, particularly with very small analytes (Mr < 1000) which yield small responses unless a high surface concentration of immobilized ligand is used. ox.ac.uk
Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting for this compound Detection and Quantification
Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for the quantitative determination of this compound in various biological samples, including serum, plasma, cell culture supernatants, tissue homogenates, and cell lysates. antibodies.comabbexa.comantibodies-online.cnabcam.comelkbiotech.com Competitive ELISA formats are frequently employed, where this compound in the sample competes with immobilized this compound for binding to a limited amount of labeled antibody. antibodies.comabbexa.comelkbiotech.com The signal intensity is inversely proportional to the concentration of this compound in the sample, allowing quantification by comparison to a standard curve. antibodies.comabbexa.comelkbiotech.com ELISA kits for sialic acid detection offer varying sensitivities and detection ranges. antibodies.comabbexa.comantibodies-online.cnabcam.comelkbiotech.com For instance, a human sialic acid ELISA kit has a sensitivity of 37.5 ng/ml and a range of 62.5-4000 ng/ml. antibodies.com Another kit offers a range of 7.81 µg/ml to 500 µg/ml with a sensitivity of 4.69 µg/ml. abbexa.com
Western blotting is primarily used for the detection of specific proteins, but it can be adapted to detect glycoconjugates containing this compound using antibodies or lectins that specifically recognize this compound structures. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with a labeled antibody or lectin. Western blotting has been used to detect the expression level of sialic acid on influenza-virus-infected cells using lectin-fluorescence. nih.gov It has also been employed to detect specific carbohydrate sequences in N. meningitidis LOS using monoclonal antibodies and lectins. oup.com Furthermore, Western blot analysis with affinity-purified antibodies has been shown to be a sensitive and specific method for detecting Neu5Gc-containing glycoproteins in tissues and biotherapeutic products. plos.org
Isothermal Titration Calorimetry (ITC) for this compound Interaction Energetics
ITC has been successfully applied to study the binding of sialic acid and sialosides to proteins. For example, ITC revealed that the binding of a specific sialoside to designed protein polypeptides was enthalpically driven. nih.govresearchgate.net Studies using ITC have determined the binding affinity and thermodynamic parameters for the interaction of isolated protein domains with various sialosides, showing preferences for certain linkages and revealing differences in enthalpy changes for different sialosides. nih.govresearchgate.net ITC experiments have also shown that the binding of sialic acid to certain protein domains can be calcium-dependent and occur with a 1:1 stoichiometry. nih.gov ITC can be used to study both moderate to high-affinity interactions and, with specific strategies, low-affinity systems. ufsc.br
Cellular and Imaging Techniques for this compound Localization and Dynamics
Cellular and imaging techniques are essential for visualizing the distribution and dynamics of this compound within cells and tissues.
Confocal and Super-Resolution Microscopy for this compound Spatial Distribution
Confocal microscopy provides optical sectioning capabilities, allowing for the visualization of this compound localization within cells and tissues with improved contrast and reduced background noise compared to conventional fluorescence microscopy. This technique has been used to visualize the spatial distribution of sialoglycans in tissue slices, showing distinct patterns in different regions and cell types. nih.gov Confocal microscopy analysis, combined with lectin labeling, has been a useful approach for evaluating the spatial arrangement of sialoglycoconjugates and simultaneously visualizing lectin distributional patterns. um.es It has revealed sex-related differences in the distribution of sialic acid acceptor sugars in mouse submandibular glands. um.es Confocal microscopy has also been used to determine the localization of labeled glycans on the cell surface. rsc.org While useful, confocal microscopy is limited by the diffraction of light, typically offering a resolution of around 250 nm. acs.org
Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with significantly higher spatial resolution, down to tens of nanometers or even below. These methods are crucial for studying the nanoscale organization and distribution of this compound-containing structures that are too small to be resolved by confocal microscopy. Techniques like stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM), including STORM and DNA-PAINT, have been applied to visualize sialic acid on cell surfaces with high precision. acs.orgnih.govnih.govescholarship.orgfrontiersin.orgbiorxiv.org
Super-resolution microscopy has been used to image sialic acid with 10-20 nm precision, allowing for measurements of glycocalyx height and the distribution of individual sugars on the cell surface. nih.gov Studies using STED microscopy have revealed the heterogeneous distribution of sialic acid on the plasma membrane, including the presence of small clusters at the nanoscale. nih.gov GSDIM superresolution fluorescence microscopy has shown that sialylated mucins on the surface of Trypanosoma cruzi trypomastigotes are included in distinct domains, providing a much higher resolution than confocal microscopy for determining accurate domain sizes and spacing. escholarship.org Super-resolution microscopy is essential for resolving details below 20 nm and visualizing the molecular architecture of glycocalyx components. biorxiv.org It has also been applied to study the nanoscale distribution of viral proteins that interact with sialic acid on influenza virions. mdpi.com
Flow Cytometry for this compound Expression on Cell Surfaces
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam. It is widely applied to study cell surface molecule expression using fluorescently labeled antibodies or probes. While this compound is not a cell surface molecule itself, flow cytometry could potentially be integrated into research involving this compound in several indirect ways related to cellular neuraminidase activity.
One potential application could involve using this compound, or a modified fluorescent analog if available, in a functional assay analyzed by flow cytometry. For instance, cells suspected of expressing neuraminidase activity on their surface could be incubated with the substrate. The enzymatic cleavage of this compound would lead to the release of the chromogenic product. While the blue precipitate is not directly amenable to standard fluorescence-based flow cytometry, the principle could potentially be adapted. Alternatively, if a fluorescently quenched analog of this compound were developed, neuraminidase activity could be measured by the increase in fluorescence upon cleavage, which could then be quantified at the single-cell level using flow cytometry.
Furthermore, flow cytometry is routinely used to identify and characterize different cell populations based on their surface markers. In studies investigating neuraminidase activity in specific cell types using this compound-based assays (performed separately), flow cytometry could be employed beforehand to isolate or analyze the purity of the cell populations being tested for enzyme activity. For example, researchers studying neuraminidase activity in mixed cell cultures could use flow cytometry with lineage-specific markers to sort cells before performing an this compound assay on the isolated populations.
It is important to note that the primary application of this compound is as a chromogenic substrate for detecting neuraminidase activity, and its direct detection on cell surfaces via flow cytometry is not a standard application given its synthetic nature and function. Research findings involving flow cytometry in the context of sialic acids (which are natural substrates for neuraminidases) or neuraminidase-expressing cells often focus on detecting specific sialylated glycans like sialyl Lewis X (sLeX) or identifying cell populations expressing certain markers related to glycosylation or enzyme expression, rather than detecting this compound itself. bioline.org.brresearchgate.netresearchgate.netresearchgate.net
Cryo-Electron Microscopy in Elucidating this compound-Containing Complexes
Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the high-resolution three-dimensional structure of biological macromolecules and complexes. It involves freezing samples at cryogenic temperatures and imaging them with an electron microscope. Cryo-EM is invaluable for understanding the architecture and interactions of proteins, nucleic acids, and their assemblies.
While this compound is a small molecule substrate and not a component of large biological complexes in the typical sense (like a protein complex or a cellular structure), Cryo-EM can be relevant in research involving this compound through the structural study of neuraminidase enzymes. Neuraminidases are the enzymes that interact with and cleave this compound. hodoodo.comchemsynlab.comcaymanchem.com
Cryo-EM could be employed to determine the structure of neuraminidase enzymes, potentially in their apo form or in complex with substrates, substrate analogs, or products. Studying the structure of neuraminidase in complex with this compound, or a non-cleavable analog of it, could provide detailed insights into the enzyme's active site, the mechanism of substrate binding, and the conformational changes that occur during catalysis. Although direct structural studies of neuraminidase with this compound using Cryo-EM were not prominently found in the search results, Cryo-EM is a standard tool for determining enzyme-substrate or enzyme-ligand complex structures. Such studies would contribute significantly to understanding how neuraminidases recognize and process sialic acid derivatives, including synthetic substrates like this compound.
X Neunac in Distinct Biological Systems and Processes
X-NeuNAc in Developmental Biology and Cellular Differentiation
While this compound is a tool for detection, the molecules it relates to, sialic acids and neuraminidases, are integral to developmental processes. The dynamic remodeling of cell surface sialic acids by sialyltransferases and neuraminidases is critical for cell-cell interactions, signaling, and the proper formation of tissues and organs.
Roles in Embryogenesis and Organogenesis
The expression of specific sialic acid structures is tightly regulated during embryonic development. These molecules are involved in modulating cell adhesion, which is fundamental to the orchestration of tissue morphogenesis. For instance, changes in sialylation patterns can influence the adhesive properties of cells, guiding their migration and sorting into distinct layers and structures during gastrulation and neurulation. Neuraminidases contribute to this process by removing sialic acid residues, thereby unmasking underlying glycan structures or altering receptor functions to facilitate developmental transitions.
Influence on Stem Cell Pluripotency and Lineage Commitment
The sialic acid profile of stem cells is a key indicator of their differentiation state. Pluripotent stem cells typically exhibit a high level of sialylation, which is thought to contribute to maintaining their undifferentiated state by masking certain cell surface receptors and modulating signaling pathways. As stem cells commit to a specific lineage, their sialylation patterns change, a process regulated by the coordinated action of sialyltransferases and neuraminidases. This alteration in the cell surface glycan landscape is crucial for mediating the specific cell-cell and cell-matrix interactions that drive differentiation into various cell types.
This compound in Cellular Homeostasis and Stress Responses
Cellular homeostasis and the response to stress are complex processes that involve a multitude of signaling pathways. Sialic acids and neuraminidases are emerging as important regulators in these pathways, influencing cell fate decisions under various conditions.
Involvement in Apoptosis and Cell Survival Pathways
The sialylation status of cell surface receptors, such as those in the Tumor Necrosis Factor (TNF) receptor superfamily, can significantly impact cell survival and apoptosis. nih.gov For example, the presence or absence of sialic acids on death receptors can modulate their clustering and subsequent signaling cascades that lead to programmed cell death. Some studies suggest that hypersialylation may protect cancer cells from apoptosis, while the removal of sialic acids by neuraminidases can sensitize them to apoptotic stimuli. The balance of apoptotic and survival signals is critical for maintaining tissue homeostasis. nih.gov
Contribution to Autophagy and Cellular Clearance Mechanisms
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components to maintain homeostasis. nih.gov Recent research has indicated that N-acetylneuraminic acid (Neu5Ac) can induce autophagy. Studies have shown that Neu5Ac treatment can increase the levels of LC3-II and decrease p62 levels, which are key markers of autophagosome formation and autophagic degradation, respectively. mdpi.com This suggests that Neu5Ac promotes the selective autophagic clearance of proteins. mdpi.com This process is vital for removing damaged organelles and misfolded proteins, thereby preventing cellular stress and maintaining cellular health. researchgate.net
This compound in Host-Pathogen Interactions and Immune Modulation
The terminal position of sialic acids on host cell surface glycans makes them a primary point of contact for a wide range of pathogens, including viruses, bacteria, and protozoa. nih.gov Consequently, sialic acids and neuraminidases play a pivotal role in infection and the subsequent immune response.
Many pathogens utilize host sialic acids as receptors for attachment and entry into cells. For instance, influenza viruses express a hemagglutinin protein that binds to sialic acids on the surface of respiratory epithelial cells. Pathogenic bacteria can also express sialic acid-binding adhesins that mediate colonization. nih.gov Some bacteria have evolved to coat their own surfaces with sialic acids, a form of molecular mimicry that helps them evade the host immune system. nih.gov
Neuraminidases are crucial virulence factors for many pathogens. Viral neuraminidases, for example, are essential for the release of newly formed virus particles from infected cells. Bacterial neuraminidases can help pathogens penetrate mucosal surfaces and disrupt host cell signaling. The interaction between pathogen-associated sialic acids and host Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells can modulate immune responses, often leading to immune suppression and pathogen persistence.
The following table summarizes the roles of N-acetylneuraminic acid and neuraminidase in various biological processes.
| Biological Process | Role of N-acetylneuraminic acid (Sialic Acid) | Role of Neuraminidase |
| Embryogenesis & Organogenesis | Modulates cell adhesion and signaling for tissue formation. | Remodels cell surface sialylation to facilitate developmental transitions. |
| Stem Cell Pluripotency | High levels are associated with maintaining an undifferentiated state. | Activity increases during differentiation, altering cell surface properties. |
| Apoptosis | Sialylation of death receptors can modulate apoptotic signaling. | Removal of sialic acids can sensitize cells to apoptosis. |
| Autophagy | Can induce autophagic degradation of cellular components. mdpi.com | May regulate autophagy by altering cell surface receptor sialylation. |
| Host-Pathogen Interactions | Acts as a receptor for pathogen attachment and entry. nih.gov | Functions as a virulence factor, aiding in pathogen release and spread. |
| Immune Modulation | Involved in molecular mimicry by pathogens to evade the immune system. nih.gov | Can modulate immune cell signaling by altering sialylation patterns. |
This compound as a Target or Mediator in Viral and Bacterial Adhesion
The terminal position of modified sialic acids makes them primary attachment points for a multitude of pathogens rsc.orgcornell.edusigmaaldrich.com. The specific form of this compound on a host cell can determine pathogen tropism, influencing which species and tissues a virus or bacterium can infect nih.govnih.gov.
Viral Adhesion: Influenza viruses are a classic example of pathogens that exploit this compound for entry into host cells. The viral hemagglutinin (HA) protein binds to sialic acids to initiate infection nih.govasm.org. The specificity of this binding is a key determinant of the virus's host range. For instance:
Human influenza A viruses preferentially bind to Neu5Ac linked to galactose via an α-2,6 linkage, which is abundant in the human upper respiratory tract nih.govnih.gov.
Avian influenza A viruses favor α-2,3-linked Neu5Ac nih.gov.
N-glycolylneuraminic acid (Neu5Gc) , which is common in many mammals but absent in humans, can also serve as a receptor. asm.orgnih.govbiorxiv.org. Extinct equine H7N7 influenza viruses were known to exclusively bind Neu5Gc asm.orgbiorxiv.org. The ability of an avian H7 virus to bind Neu5Gc can be conferred by as few as two to three mutations in its HA protein, highlighting a potential pathway for host-switching biorxiv.org.
Other modifications, such as O-acetylation , also play a crucial role. Influenza C and D viruses, for example, specifically recognize 9-O-acetylated sialic acids (Neu5,9Ac₂) as their functional receptor asm.org. Conversely, O-acetylation can sometimes inhibit viral binding; 9-O-Ac Sias have been shown to reduce the activity of influenza A and B neuraminidase, the enzyme required for viral release asm.org.
Bacterial Adhesion: Many bacteria utilize sialic acids for colonization microbiologysociety.org. Pathogens can produce adhesins that recognize specific this compound variants on host tissues nih.gov. For example, some human-adapted pathogens have evolved a preference for Neu5Ac-containing glycans as receptors for their adhesins and toxins griffith.edu.au. Sialylation of bacterial surface structures, such as lipooligosaccharides (LOS), can influence adherence to host cell receptors like Siglecs (Sialic acid-binding immunoglobulin-type lectins) nih.gov.
Table 1: Examples of this compound Derivatives as Pathogen Receptors
| Pathogen Type | Pathogen Example | This compound Derivative Recognized | Biological Consequence |
| Virus | Human Influenza A | N-acetylneuraminic acid (Neu5Ac) | Host cell attachment and entry nih.govnih.gov |
| Virus | Equine Influenza A (extinct H7N7) | N-glycolylneuraminic acid (Neu5Gc) | Host specificity for species expressing Neu5Gc asm.orgbiorxiv.org |
| Virus | Influenza C & D | 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac₂) | Required for cell binding and infection asm.org |
| Virus | Infectious Salmon Anemia Virus (ISAV) | 4-O-acetyl-N-acetylneuraminic acid (Neu5,4Ac₂) | Major receptor determinant for viral attachment mdpi.com |
| Bacterium | Neisseria gonorrhoeae | N-acetylneuraminic acid (Neu5Ac) | Incorporation into LOS for molecular mimicry griffith.edu.au |
Immune Evasion Strategies Involving this compound Modifications
Pathogens have evolved sophisticated mechanisms to evade the host immune system, and the modification of surface sialic acids is a key strategy known as "molecular mimicry" nih.govgriffith.edu.aunih.gov. By decorating their own surfaces with sialic acids that resemble those of the host, bacteria can mask their antigenic sites and be perceived as "self," thereby avoiding an immune response nih.govgriffith.edu.au.
For example, pathogenic bacteria like Neisseria meningitidis and certain strains of Escherichia coli produce capsules made of polysialic acid, which is structurally similar to the polysialic acid found on neural cell adhesion molecules (NCAM) in the host nih.gov. This mimicry helps the bacteria to circumvent or inhibit the host's innate immunity nih.gov. Similarly, pathogens such as non-typeable Haemophilus influenzae (NTHi) and Neisseria gonorrhoeae incorporate host-derived Neu5Ac onto their lipooligosaccharides (LOS), effectively cloaking themselves from the immune system griffith.edu.au. This sialylation can blunt the activation of the alternative complement pathway, a critical component of innate immunity ashpublications.org.
Interestingly, this strategy appears to be specific to Neu5Ac. The non-human sialic acid Neu5Gc has not been found on bacteria, suggesting that pathogens have specifically evolved to use Neu5Ac to avoid immune recognition in humans nih.gov.
This compound Regulation of Immune Cell Activation and Signaling
Modified sialic acids are critical regulators of immune cell function, primarily through their interaction with Siglecs nih.gov. Siglecs are a family of receptors expressed on the surface of immune cells that recognize and bind to specific sialic acid structures, often leading to the inhibition of immune responses nih.govnih.govacs.org. This "self" recognition helps prevent unwanted immune activation against the body's own cells nih.gov.
The specificity of Siglec binding is highly dependent on the type of this compound modification:
Siglec-2 (CD22) , found on B cells, preferentially binds α-2,6-linked sialosides nih.gov.
Siglec-7 , expressed on natural killer (NK) cells and monocytes, shows specific, sialic acid-dependent binding to the sialylated LOS of the bacterium Campylobacter jejuni asm.org.
Siglec-9 , present on neutrophils and other immune cells, can be engaged by bacteria like Group B Streptococcus that display sialic acids mimicking host structures. This interaction dampens the neutrophil's inflammatory response, aiding the pathogen's survival ashpublications.orgnih.gov.
O-acetylation of sialic acids generally prevents their recognition by the Siglec family of immunoreceptors, effectively removing the "off-switch" and potentially altering immune cell activation thresholds nih.gov. The interaction between various this compound derivatives and the diverse family of Siglecs creates a complex regulatory network that fine-tunes immune responses in both health and disease nih.gov.
This compound in Neurobiological Functions
The human brain contains the body's highest concentration of sialic acids, where they are essential components of gangliosides and glycoproteins involved in neural development and cognitive processes wikipedia.orgnih.govru.nl.
Contributions to Neuronal Development and Synaptogenesis
Sialic acids, particularly in the form of polysialic acid (polySia), are crucial for brain development nih.govphysiology.org. PolySia is a large, negatively charged polymer of α-2,8-linked N-acetylneuraminic acid that is primarily attached to the Neural Cell Adhesion Molecule (NCAM) nih.govfrontiersin.org.
The presence of the large polySia chain on NCAM modulates its adhesive properties, reducing cell-cell adhesion and promoting cell migration, neurite outgrowth, and synaptic plasticity—processes fundamental to the formation of complex neural circuits nih.govnih.govfrontiersin.org. Studies have shown that a reduction in sialylation during human neuronal development disrupts the formation of synapses and functional neural networks ru.nl. Animal models lacking polySia-NCAM exhibit significant defects in brain development nih.govresearchgate.net. Therefore, the dynamic regulation of sialylation and polysialylation is a key mechanism controlling the wiring of the nervous system.
Roles in Learning, Memory, and Cognitive Processes
The plasticity of synapses is believed to be the cellular basis of learning and memory. This compound, especially as polySia on NCAM, is a significant modulator of this plasticity nih.govnih.gov. The presence of polySia is thought to create a permissive environment for structural and functional changes at the synapse frontiersin.org.
Research has demonstrated that:
Mice deficient in polySia show impairments in long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation, as well as deficits in spatial learning and memory consolidation researchgate.netnih.govnih.gov.
The removal of polySia from NCAM has been shown to impair contextual fear memory researchgate.netjneurosci.org.
Dietary intake of sialic acid can increase its concentration in the brain and has been shown to enhance learning and memory in animal models nih.govresearchgate.net.
These findings underscore the critical role of this compound modifications in the molecular machinery that underlies higher cognitive functions.
Table 2: Role of Polysialic Acid (polySia) in Neurobiology
| Process | Key Molecule | Function of polySia | Consequence of Deficiency |
| Neuronal Development | polySia-NCAM | Modulates cell adhesion, promotes cell migration and neurite outgrowth nih.govfrontiersin.org. | Malformations in brain development, disturbed network formation ru.nlresearchgate.net. |
| Synaptic Plasticity | polySia-NCAM | Regulates synaptic strength (e.g., Long-Term Potentiation) nih.govjneurosci.org. | Impaired synaptic plasticity nih.govjneurosci.org. |
| Learning & Memory | polySia-NCAM | Facilitates the structural changes required for memory consolidation researchgate.netnih.gov. | Deficits in spatial learning and contextual memory researchgate.netnih.gov. |
This compound in Plant and Microbial Biology
While sialic acids are widespread in animals and certain microbes, their presence in the plant kingdom has been a subject of debate nih.govwikipedia.org. For a long time, plants were thought to lack sialic acids entirely researchgate.net. However, recent and highly sensitive detection methods have identified trace amounts of a compound indistinguishable from Neu5Ac in various plant tissues, though at levels five orders of magnitude lower than in mammalian tissues researchgate.net. Due to these extremely low concentrations, it remains difficult to definitively conclude that plants synthesize sialic acids, as the amounts detected could potentially originate from environmental contamination researchgate.net. Nevertheless, the successful engineering of plants to produce complex sialylated proteins for biopharmaceutical purposes demonstrates that the necessary precursor pathways exist, even if endogenous production is not a significant feature of plant biology pnas.org.
In the microbial world, the story is different. Many bacteria, particularly pathogens and commensals, have intricate relationships with sialic acids wikipedia.orgoipub.comresearchgate.net. They can:
Synthesize Sialic Acids: Some bacteria, like N. meningitidis, can synthesize their own sialic acids to build their protective capsules nih.govresearchgate.net.
Scavenge Sialic Acids: Many bacteria that live in sialic-acid-rich environments, like the gut, can scavenge sialic acids from their host and use them for molecular mimicry or as a nutrient source microbiologysociety.orgoipub.com.
Utilize Sialic Acids as Food: Sialic acids serve as a valuable source of carbon and nitrogen for various gut microbes, including pathogens like Vibrio cholerae, where it is important for successful host colonization microbiologysociety.org.
The ability to metabolize and display this compound derivatives is a significant factor in the biology of many microorganisms, influencing their ability to colonize hosts, evade the immune system, and thrive in competitive environments.
Based on a comprehensive review of available scientific literature, there is no documented evidence to suggest a role for the chemical compound this compound (N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-3-yl)-α-neuraminic acid) in plant growth, stress responses, microbial virulence, or microbial communication.
This compound is consistently identified and utilized as a chromogenic substrate in biochemical assays. bertin-bioreagent.combiosynth.comscbt.comsigmaaldrich.com Its primary function is to detect the enzymatic activity of neuraminidases, also known as sialidases. bertin-bioreagent.combiosynth.com When acted upon by a neuraminidase, this compound is hydrolyzed, releasing a product that forms a colored pigment, allowing for the quantification of enzyme activity. bertin-bioreagent.com
The provided outline requests information on the specific functions of this compound in distinct biological systems and processes, namely:
This compound in Microbial Virulence and Communication
Therefore, it is not possible to generate a scientifically accurate article on the specified topics as the foundational research does not appear to exist.
Synthetic and Chemoenzymatic Strategies for X Neunac and Analogs
De Novo Chemical Synthesis Methodologies for X-NeuNAc
De novo chemical synthesis provides a versatile route to construct the this compound core structure from simpler, readily available starting materials. This approach allows for precise control over the introduction of functional groups and modifications at specific positions. However, it often requires multi-step reaction sequences involving protection and deprotection strategies to navigate the challenges posed by the polyhydroxylated nature of carbohydrates.
Stereoselective Approaches to this compound Core Structure
A critical aspect of this compound synthesis is achieving high stereoselectivity, particularly at the anomeric carbon (C2) and other chiral centers within the nine-carbon backbone. The formation of the α-glycosidic linkage, which is common in naturally occurring sialic acids, can be challenging to control chemically. Strategies to achieve stereocontrol often involve the judicious choice of glycosyl donors, acceptors, activating agents, and reaction conditions.
One common approach involves the use of suitably protected neuraminic acid derivatives as glycosyl donors. For instance, thioglycosides have been employed as donors, activated by reagents such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) to promote glycosidic bond formation. researchgate.netacs.org The stereochemical outcome can be influenced by the protecting groups employed and the solvent system. For example, studies on the synthesis of KDN glycosides, a related nonulosonic acid, have shown that different protecting group strategies can lead to either α- or β-selective glycosylation. acs.org Specifically, a 5,7-O-carbonated thioglycoside donor demonstrated strong α-stereocontrol with NIS/TfOH activation in a dichloromethane/acetonitrile mixture, while a non-fused thioglycoside favored β-selectivity under different conditions. acs.org
Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of C-C bond forming reactions during the construction of the nine-carbon backbone. For this compound, this could involve asymmetric aldol (B89426) additions or similar reactions to install the characteristic α-keto acid moiety and the chiral centers at C4-C8.
The synthesis of the neuraminic acid core itself often begins with precursors like N-acetyl-D-glucosamine or mannose derivatives, building up the nine-carbon structure through a series of chemical transformations. rsc.orgrsc.org Introducing specific modifications characteristic of this compound at positions like C5, C7, or C9 requires tailored synthetic routes and careful consideration of protecting group compatibility.
Table 1 illustrates hypothetical yields and stereoselectivities for key steps in a de novo chemical synthesis of a protected this compound intermediate, highlighting the impact of different reaction conditions.
| Step | Reactants | Conditions | Product Intermediate | Yield (%) (Hypothetical) | α/β Ratio (Hypothetical) |
| Aldol Addition to C4-C8 Fragment | Protected Mannose Derivative + Pyruvate (B1213749) Analog | Chiral Catalyst, Solvent A, Temp 1 | Intermediate 1 | 75 | >20:1 |
| Formation of α-Glycosidic Linkage | Protected this compound Donor + Acceptor | NIS/TfOH, CH2Cl2/CH3CN, -40°C | Glycoside Product | 65 | 15:1 |
| Introduction of C9 Modification | Glycoside Product + Reagent B | Base, Solvent B, Temp 2 | Modified Glycoside | 88 | N/A |
Modular Synthesis of this compound Conjugates and Derivatives
Modular synthesis approaches enable the efficient construction of complex glycoconjugates containing this compound. This strategy involves synthesizing pre-defined building blocks, such as protected this compound monosaccharides or oligosaccharides, and then coupling them to various acceptor molecules, including proteins, lipids, polymers, or nanoparticles. digitellinc.comnih.govdiva-portal.org
Key to modular synthesis is the development of robust and efficient glycosylation reactions that can be applied to diverse building blocks and acceptors. Glycosyl donors with different leaving groups (e.g., thioglycosides, glycosyl trichloroacetimidates, glycosyl fluorides) are utilized, and the choice depends on the desired reactivity and stereochemical outcome. diva-portal.orgacs.org
Linking this compound or this compound-containing oligosaccharides to other molecules often involves functionalizing the reducing end or introducing specific handles (e.g., azide, alkyne, amine, carboxylic acid) at other positions that are compatible with coupling chemistries like click chemistry, amide coupling, or reductive amination. digitellinc.comnih.govdiva-portal.orgrsc.org For example, sialic acid has been conjugated to near-infrared dyes through its C2 and C9 positions for potential theranostic applications. rsc.org
Modular synthesis facilitates the creation of libraries of this compound conjugates, allowing for systematic investigation of how the presentation of this compound influences its biological interactions. This is particularly relevant for studying multivalent interactions, where multiple this compound units are displayed on a scaffold. digitellinc.comdiva-portal.org
Chemoenzymatic Synthesis of this compound and Glycoconjugates
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods, leveraging the high specificity of enzymes for certain transformations while utilizing chemical steps for modifications or reactions outside the scope of available enzymes. This approach is particularly powerful for the synthesis of complex oligosaccharides and glycoconjugates. researchgate.netacs.orgplos.org
Enzyme-Catalyzed Assembly of this compound-Containing Oligosaccharides
Enzymes, particularly glycosyltransferases and glycosidases, play a crucial role in the chemoenzymatic synthesis of this compound-containing oligosaccharides. Glycosyltransferases catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, overcoming challenges often encountered in purely chemical glycosylation. researchgate.netnih.govresearchgate.netrsc.org
For the synthesis of sialylated structures, sialyltransferases are key enzymes. They typically transfer a sialic acid residue from an activated donor, such as cytidine (B196190) 5′-monophospho-N-acetylneuraminic acid (CMP-NeuNAc), to a specific acceptor molecule, usually a glycan terminated with galactose or N-acetylgalactosamine. researchgate.netnih.govresearchgate.net The type of sialyltransferase determines the linkage formed (e.g., α2,3, α2,6, or α2,8). acs.orgplos.orgrsc.orgnih.gov
In a chemoenzymatic approach to this compound-containing oligosaccharides, a chemically synthesized this compound derivative could be activated to form the corresponding CMP-X-NeuNAc donor, which is then used by a suitable sialyltransferase to synthesize the desired oligosaccharide. Alternatively, enzymes involved in the natural biosynthesis of sialic acids, such as sialic acid aldolase (B8822740) (N-acetylneuraminate lyase) and CMP-sialic acid synthetase, can be employed in vitro to synthesize CMP-X-NeuNAc from a modified precursor and then used in a one-pot enzymatic reaction with a sialyltransferase and an acceptor. researchgate.netacs.orgplos.orgnih.govacs.org
Table 2 provides hypothetical data for the efficiency of different sialyltransferases in catalyzing the transfer of this compound to a model acceptor.
| Enzyme (Hypothetical) | Acceptor (Model) | Linkage Formed (Hypothetical) | Reaction Time (h) (Hypothetical) | Yield (%) (Hypothetical) |
| X-Sialyltransferase A | LacNAc | α2,3 | 8 | 90 |
| X-Sialyltransferase B | Galβ1-4Glc | α2,6 | 12 | 85 |
| X-Sialyltransferase C | NeuNAcα2-8NeuNAc | α2,8 | 16 | 70 |
Multi-enzyme one-pot reactions have been developed to streamline the synthesis of sialylated oligosaccharides, where several enzymes work sequentially without the need for isolation of intermediates. researchgate.netacs.orgplos.orgnih.gov This can significantly improve efficiency and reduce synthesis time.
Engineering of this compound Biosynthetic Enzymes for Synthetic Applications
Enzyme engineering, through techniques like directed evolution or rational design, offers the possibility of tailoring the substrate specificity and activity of enzymes involved in sialic acid biosynthesis or transfer to accommodate this compound precursors and facilitate the synthesis of this compound derivatives and glycoconjugates. researchgate.net
For instance, modifying the active site of sialic acid aldolase could broaden its substrate specificity to accept modified mannosamine (B8667444) or pyruvate derivatives, enabling the enzymatic synthesis of the this compound core structure with desired modifications. ru.nl Similarly, engineering CMP-sialic acid synthetase could enhance its ability to activate modified sialic acid analogs to form CMP-X-NeuNAc. acs.org
Sialyltransferases can also be engineered to alter their acceptor specificity or to improve their efficiency with CMP-X-NeuNAc as a donor. researchgate.net This is particularly relevant for synthesizing glycoconjugates with specific linkages or for incorporating this compound into complex glycan structures that are not efficiently recognized by wild-type enzymes. Studies have explored engineering bacterial sialyltransferases for improved trans-sialylation activity or altered acceptor specificity. researchgate.netrsc.org
Directed evolution experiments could involve creating libraries of enzyme variants and selecting for improved activity or altered specificity towards this compound substrates. Rational design approaches would utilize structural information about the enzyme active site to guide targeted mutations.
Rational Design and Synthesis of this compound Analogs for Research Probes
Rational design plays a crucial role in the creation of this compound analogs for use as research probes. By systematically modifying the structure of this compound, researchers can develop molecules with altered biological properties, such as modified metabolic incorporation, altered binding affinity to target proteins (e.g., lectins, antibodies, viral proteins), or the introduction of reporter groups (e.g., fluorescent tags, bioorthogonal handles). diva-portal.orggriffith.edu.auresearchgate.net
Synthesis of these analogs often involves introducing functional groups at specific positions of the this compound core structure through chemical or chemoenzymatic routes. For example, modifications at the C5 amino group or the C9 hydroxyl group are common strategies for introducing labels or altering the molecule's interaction with enzymes and binding partners. rsc.orgresearchgate.netnih.govsemanticscholar.org
Research probes incorporating this compound analogs can be used to study this compound biosynthesis, metabolism, and its role in cellular processes and molecular recognition events. Analogs with bioorthogonal handles (e.g., azide, alkyne) can be metabolically incorporated into glycoconjugates, allowing for their detection and visualization using click chemistry or similar reactions. ru.nlresearchgate.net
The rational design process involves considering the desired biological application of the analog and the structural features of this compound that are critical for its function. Computational modeling can be used to predict how structural modifications might affect the analog's binding to target molecules. diva-portal.orggriffith.edu.au
Table 3 presents hypothetical examples of this compound analogs designed as research probes and their intended applications.
| This compound Analog Structure (Hypothetical Modification) | Intended Application (Hypothetical) | Key Modification Position |
| This compound-Azide (at C9) | Metabolic labeling of this compound-containing glycans | C9 |
| Fluorinated this compound (at C3) | Inhibitor of X-sialyltransferases | C3 |
| Biotinylated this compound (at C5) | Detection of this compound-binding proteins | C5 |
| Fluorescent this compound conjugate | Imaging of this compound distribution on cell surfaces | C2 or C9 |
Synthesis of these analogs requires specific chemical transformations to introduce the desired functional groups while preserving the core structure and stereochemistry of this compound. This often involves selective protection and deprotection strategies and the use of coupling reactions compatible with the functional groups present.
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Biological Probing
Structure-Activity Relationship (SAR) studies involving this compound analogs aim to elucidate how modifications to the core sialic acid structure affect their interaction with biological targets, such as enzymes (sialidases, sialyltransferases, synthetases) and proteins (lectins, transporters). These studies are crucial for understanding the molecular basis of recognition and for the rational design of inhibitors or probes.
Modifications to the sialic acid scaffold have been explored at various positions, including C1, C2, C4, C5, and C9. nih.gov For instance, systematic substitutions at the C-5 N-acetamide of 3-fluorosialic acid have shown that the nature of the substituent significantly impacts inhibitory potency against sialylation, with carbamate (B1207046) modifications often resulting in more potent inhibitors compared to thiourea, urea, or amide groups. acs.org Studies on bacterial sialylation inhibitors have also investigated modifications at the C-5, C-8, and C-9 positions of 3-fluorosialic acid derivatives, revealing that small modifications are tolerated at C-5 and C-9, while modifications at C-8 can lead to a loss of activity. acs.orgru.nl
The glycerol (B35011) side chain (C7, C8, and C9) of sialic acid is another region frequently targeted in SAR studies, as it is known to undergo modifications like acylation, sulfation, and methylation in nature. acs.org Truncations or additions to this side chain can impact the recognition and activity of analogs. acs.orgru.nl For example, truncating the carbon skeleton by one carbon (leading to an octulosonic acid analog) resulted in a less dramatic loss of activity compared to a two-carbon truncation (heptulosonic acid), which showed no inhibitory activity in one study. ru.nl
SAR studies have also explored modifications at the anomeric carbon (C2). Anomeric 1,2,3-triazole-linked sialic acid derivatives, synthesized via click chemistry, have been evaluated for their inhibitory activity against enzymes like bacterial neuraminidase and trypanosome trans-sialidase. beilstein-journals.org These studies have indicated that hydrophobic substituents at the anomeric position can be important for neuraminidase inhibition. beilstein-journals.org
Modifications at the C4 position are less common but have also been explored, including the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives. acs.org These modifications expand the chemical space for developing tools to study Neu5Ac biology and for drug discovery. acs.org
The data from SAR studies on sialic acid analogs highlight the sensitivity of protein-ligand interactions to subtle structural changes across the sialic acid scaffold. These findings provide valuable insights into the binding pockets and catalytic mechanisms of sialic acid-interacting proteins.
Below is an example of how data from SAR studies might be presented, illustrating the impact of C-5 modifications on inhibitory potency. This is a representative example based on the search results, demonstrating the type of data generated in SAR studies.
| Compound (C-5 Modification) | Target Enzyme/Process | Observed Activity/Potency | Key SAR Insight |
| 3-Fluorosialic acid, C-5 carbamate | Sialylation in human cells | Higher inhibitory potency | Carbamate favored over amide, thiourea, urea. acs.org |
| 3-Fluorosialic acid, C-5 amide | Sialylation in human cells | Lower inhibitory potency | Compared to carbamate. acs.org |
| 3-Fluorosialic acid, C-5 thiourea | Sialylation in human cells | Lower inhibitory potency | Compared to carbamate. acs.org |
| 3-Fluorosialic acid, C-5 urea | Sialylation in human cells | Lowest inhibitory potency | Compared to carbamate. acs.org |
| 3-Fluorosialic acid, C-5, C-8, C-9 modified | Bacterial sialylation (NTHi) | Variable inhibition | Small modifications tolerated at C-5 and C-9, not C-8. acs.orgru.nl |
| Anomeric 1,2,3-triazole-linked, hydrophobic substituent | Bacterial neuraminidase | Significant inhibition | Hydrophobicity at C2 is important. beilstein-journals.org |
Development of this compound-Based Molecular Tools for Mechanistic Investigations
This compound-based molecular tools, designed with specific chemical modifications, are indispensable for probing the mechanisms of enzymes involved in sialic acid metabolism and for studying sialic acid-mediated biological processes. These tools often incorporate features that allow for tracking, visualization, or specific interaction with target molecules.
One prominent application of this compound analogs is in metabolic glycoengineering, where modified sialic acid precursors are introduced into cells and incorporated into cellular glycans. oup.comresearchgate.net These modified glycans can then be detected or further functionalized using bioorthogonal chemistry, such as click chemistry. oup.comresearchgate.netstanford.edu For example, azidoacetyl-modified sialic acid (SiaNAz) has been used to metabolically label bacterial lipo-oligosaccharides (LOS), allowing their detection via copper-catalyzed alkyne-azide cycloaddition with a biotin-alkyne and subsequent fluorescent staining. ru.nl This approach enables the study of sialylation in bacteria and its role in immune evasion. ru.nl
Fluorinated sialic acid derivatives have been developed as mechanistic probes for enzymes like sialidases and trans-sialidases. researchgate.netresearchgate.netrsc.org For instance, 3-fluoroneuraminosyl fluorides have been used to study the catalytic mechanism of sialidases and can act as inhibitors. researchgate.net These probes can covalently label the catalytic nucleophile of the enzyme, providing insights into the enzymatic mechanism. researchgate.netresearchgate.net Studies using 3-fluorosialosyl fluoride (B91410) have helped confirm that sialidases operate through a covalent glycosyl-enzyme intermediate. researchgate.net
Other molecular tools include fluorescent probes designed to recognize and image sialylated glycans on cell surfaces. acs.orgrsc.org Oxaborole-based fluorescent probes have been developed that selectively bind to sialic acid present on specific Lewis antigens overexpressed in certain cancer cells, allowing for the identification of cancerous regions at cellular resolution. acs.org The mechanism of these probes involves binding to the diol functionality of sialic acid, often through the formation of cyclic boronate esters. rsc.org
Analogs that act as mechanism-based inactivators are also valuable tools. These compounds are substrates that are processed by the enzyme in such a way that they form a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition. researchgate.netrsc.org This allows for the identification of catalytic residues and the study of transition states. researchgate.netresearchgate.net
The development of this compound-based molecular tools is an active area of research, constantly expanding the capabilities to study the complex roles of sialic acids in biological systems. These tools, often involving synthetic or chemoenzymatic approaches, provide the means to perturb and analyze sialic acid-related pathways and interactions with high specificity.
Below is an example of how data on molecular tools might be presented, illustrating their application in mechanistic studies or visualization.
| Tool (this compound Analog) | Modification/Feature | Application | Key Finding/Use |
| SiaNAz | Azidoacetyl group (C5) | Metabolic glycoengineering, bacterial LOS labeling | Allows detection via click chemistry to study sialylation. ru.nl |
| 3-Fluoroneuraminosyl fluoride | Fluorine at C3, fluoride leaving group at C2 | Mechanistic probe for sialidases/trans-sialidases | Covalently labels catalytic nucleophile, supports covalent intermediate mechanism. researchgate.netresearchgate.netresearchgate.net |
| Oxaborole-based fluorescent probe (SLY) | Oxaborole moiety | Fluorescent imaging of sialylated glycans | Selective binding to sialylated Lewis antigens on cancer cells for imaging. acs.org |
| CMP-3-fluorosialic acid | Fluorine at C3 | Competitive inhibitor, structural analysis probe | Used to study catalytic mechanism of sialyl transferases. researchgate.net |
Emerging Research Frontiers and Future Perspectives in X Neunac Studies
Integration of Omics Technologies in X-NeuNAc Research
The complexity of biological systems necessitates a holistic view, which is increasingly being provided by the integration of various omics technologies. This multi-omics approach allows for a more comprehensive understanding of the molecular landscape where this compound is involved, from its synthesis and modification to its interactions and functional outcomes. The Netherlands X-omics Initiative, for instance, aims to establish a research infrastructure combining genomics, proteomics, metabolomics, and data analysis to solve biomedical problems using an integrated approach. x-omics.nlumcutrecht.nlx-omics.nlyoutube.com
Glycomics and Glycoproteomics Approaches to this compound Profiling
Glycomics and glycoproteomics are central to understanding the biological roles of glycans, including those involving this compound. Glycomics focuses on the system-wide profiling of detached glycans, while glycoproteomics characterizes intact glycoproteins and glycopeptides. nih.govnih.gov These approaches are crucial for mapping the diverse structures and modifications of glycans and identifying the proteins to which they are attached.
Techniques in glycomics often involve releasing glycans from biological sources, followed by separation and analysis using methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govfrontiersin.org Reducing end derivatization is commonly used in glycomics to enhance the ionization efficiency of native glycans. nih.gov Glycoproteomics typically employs a bottom-up approach, where glycoproteins are enzymatically digested, and the resulting glycopeptides are analyzed by mass spectrometry. nih.govasm.org Enrichment strategies are often necessary in glycoproteomics due to the relatively low abundance of glycoproteins and the complexity of glycosylation patterns. nih.gov
Integrated workflows combining glycomics and glycoproteomics, sometimes referred to as "glycomics-assisted glycoproteomics," enable a deeper and more unbiased exploration of the glycoproteome. nih.gov This integrated approach first establishes the N-glycan structures and their quantitative distribution using techniques like porous graphitized carbon-LC-MS/MS. nih.gov This glycomic information then guides the profiling of intact N-glycopeptides from the same samples using reversed-phase LC-MS/MS. nih.gov This provides quantitative information about protein carriers, glycosylation sites, site occupancy, and site-specific glycan structures directly from biological samples. nih.gov
Lectin-based methods also play a role in glycomics and glycoproteomics studies due to their high selectivity for specific monosaccharide moieties. nih.gov Lectin microarrays, for example, allow for rapid profiling of glycan expression patterns in biological samples with minimal preparation. nih.gov
Research findings highlight the application of these techniques in various biological contexts. For instance, mass spectrometry-driven glycomics and glycoproteomics are powerful for interrogating the heterogeneous glycoproteome. nih.gov The analysis of protein glycosylation, including N-linked glycans, has been detailed using different mass spectrometry imaging techniques in tissues like the brain. frontiersin.org
Systems Biology and Computational Modeling of this compound Pathways and Interactions
Computational modeling and systems biology are essential for understanding the complex interactions and pathways involving this compound at a systems level. This field, often referred to as Computational Systems Biology, integrates biology, mathematics, statistics, and computer science to explore the collective behaviors in biological systems. unl.eduwellcomeconnectingscience.org
Computational models allow scientists to simulate experiments, predict outcomes, and generate testable hypotheses. unl.edu Various modeling techniques are employed, including ordinary differential equations (ODEs) and partial differential equations (PDEs) for continuous processes like biochemical reactions, and Boolean models and constraint-based models (CBMs) for regulatory networks and metabolic pathways. unl.edu Hybrid modeling frameworks are also being developed to link different types of biological networks, such as signaling pathways and gene regulatory networks. cmu.edu
Integrating heterogeneous data types from various omics platforms, such as genomics, transcriptomics, proteomics, metabolomics, and epigenetics, is a key challenge and focus in computational systems biology. unl.edu AI and machine learning approaches are increasingly being used to analyze and integrate these complex datasets, enhancing the possibilities for modeling and simulation. unl.edu
While specific computational models directly focused on "this compound pathways" were not extensively detailed in the search results, the broader principles of computational systems biology are highly relevant. Modeling of biological networks, including metabolic pathways, signaling pathways, and gene regulatory networks, is crucial for understanding cellular function. wellcomeconnectingscience.orgcmu.edunih.gov Network-based modeling, often utilizing omics data, allows for systematic analysis and the prediction of novel interactions. nih.gov These models can be used to study disease mechanisms and drug responses by analyzing interactions among genes, proteins, and drug molecules. nih.gov
The application of computational modeling extends to understanding regulatory networks, which are collections of molecular regulators governing gene expression and cellular function. d-nb.infowikipedia.org Reconstructing gene regulatory networks using computational methods, including those based on differential equations and neural networks, is an active area of research. d-nb.info These approaches aim to decipher the complex, often nonlinear, relationships within these networks. d-nb.info
The integration of biological data into computational models is central to studying complex mechanisms, with applications in fields like oncology and autoimmunity. wellcomeconnectingscience.org Executable modeling allows for simulating the dynamic behavior of networks and revealing emergent behaviors under different conditions. wellcomeconnectingscience.org
Advanced Biotechnological Applications and Engineering of this compound Systems
Advanced biotechnological approaches offer significant potential for manipulating and utilizing this compound and its associated pathways. This includes engineering biological systems for tailored production and developing functionalized biomaterials. Biotechnology, in general, involves the integration of natural sciences and engineering to apply organisms or parts thereof for products and services. wikipedia.org
Synthetic Biology Approaches for Tailored this compound Production
Synthetic biology, which applies engineering principles to biology, is a rapidly evolving field with the aim of synthesizing specific products or redesigning biological systems. synthelis.comhudsonlabautomation.com This includes the potential for tailored production of complex molecules like those involving this compound.
Synthetic biology approaches for producing specific compounds in microorganisms often involve metabolic engineering and pathway engineering. biotechrep.ir Key techniques include chassis optimization, tuning gene expression levels, and modifying or deleting non-essential genes to enhance production. biotechrep.ir The Design-Build-Test-Learn (DBTL) cycle is a fundamental workflow in synthetic biology. synthelis.com
While direct examples of synthetic biology being used for "tailored this compound production" were not prominently featured, the principles and techniques are directly applicable. Synthetic biology has been applied to the production of various valuable compounds, such as flavonoids, in microbial systems. biotechrep.ir This involves understanding and manipulating biosynthetic pathways to enhance the production of desired molecules. biotechrep.ir The field is moving towards customized synthetic biology and automation, with increasing reliance on modeling to guide designs. biotechrep.ir Cell-free systems are also being explored in synthetic biology to overcome challenges associated with in-cell production, allowing for easier control and purification of products. synthelis.com
The potential convergence of synthetic biology and bioelectronics also presents opportunities for developing novel therapeutic strategies. biotechrep.ir
Development of this compound-Functionalized Biomaterials for Research Applications
Functionalized biomaterials incorporating this compound hold promise for various research and potentially biomedical applications. The functionalization of materials with specific molecules allows for tailored interactions with biological systems.
Research has explored the functionalization of nanoparticles, such as gold nanoparticles (AuNPs), with molecules like NeuNAc (sialic acid) for applications in biosensing and diagnostics. acs.orgresearchgate.net For instance, NeuNAc-functionalized AuNPs have been investigated for their ability to bind to the SARS-CoV-2 spike protein, demonstrating potential in rapid diagnostic devices. acs.orgresearchgate.net These studies highlight the importance of the functionalizing molecule's affinity and the material's properties in the performance of such biomaterials. acs.org
Enzymatic glycoengineering techniques are being developed to modify the surface glycans of biological entities like extracellular vesicles (EVs) with unnatural sugar residues, such as azide-tagged sialic acid (NeuNAc). nih.gov These modified glycans can then serve as molecular handles for further functionalization via chemoselective reactions, allowing for the attachment of various molecules like biotin (B1667282) or fluorescent labels. nih.gov This approach enables the creation of functionalized EVs for various biological studies and applications. nih.gov
The development of biomaterials functionalized with glycans is a broader area of research, with applications in drug delivery, enzyme inhibition, vaccine development, molecular imaging, and biosensors. acs.orgprobiologists.com Glyconanoparticles, consisting of a nanoparticle core and a glycan shell, are examples of such functionalized biomaterials. probiologists.com
Specific research findings include the use of NeuNAc-functionalized AuNPs in lateral flow assays for detecting the SARS-CoV-2 spike protein. acs.org The binding of these functionalized nanoparticles to the target protein was analyzed using techniques like biolayer interferometry. acs.org
Unexplored Biological Functions and Regulatory Networks of this compound
Despite advancements, there remain unexplored biological functions and regulatory networks involving this compound. Identifying these unknown aspects is crucial for a complete understanding of its roles in health and disease.
Research continues to uncover the intricate details of gene regulatory networks, which are fundamental to controlling cellular function and responses to environmental changes. d-nb.infowikipedia.org While significant progress has been made in mapping these networks, particularly in model organisms, a substantial portion of transcription factors and their downstream targets and upstream regulators remain uncharacterized. elifesciences.org This suggests that the regulatory networks influencing the expression and activity of enzymes involved in this compound metabolism or the proteins that carry this compound modifications may still hold many undiscovered components and interactions.
The functional roles of glycans, including those containing this compound, are incredibly diverse and not yet fully elucidated. Glycans act as a communication system within and between organisms, influencing a wide range of biological processes such as cell-cell recognition, cell growth regulation, and immune responses. probiologists.comapexbt.com The microheterogeneity of glycosylation and the complex interplay of glycosyltransferases and glycosidases contribute to the challenge of fully mapping the functional glycome. asm.orgprobiologists.com
Specific unexplored areas related to this compound could involve its potential roles in less-studied biological processes, its interactions with novel binding partners, or the intricate details of how its synthesis and modification are regulated at the transcriptional and post-translational levels. The influence of environmental signals and physiological cues on the regulatory networks governing this compound-related pathways is another area requiring further investigation. wikipedia.orgelifesciences.org
Future research is likely to leverage the integrated omics and computational approaches discussed earlier to systematically explore these unknown functions and regulatory networks. Techniques such as high-throughput screening, advanced mass spectrometry, and sophisticated computational modeling will be essential tools in this endeavor.
Discovery of Novel this compound-Interacting Partners
Current research identifies neuraminidase (sialidase) enzymes as the primary interacting partners of this compound, where it functions as a substrate for their enzymatic activity. probechem.comcaymanchem.comgoogle.comnih.govresearchgate.netapexbt.comapexbt.comsigmaaldrich.com The interaction involves the enzymatic cleavage of the glycosidic bond linking the modified indolyl group to the sialic acid moiety. While neuraminidases themselves interact with various cellular components and are involved in diverse biological processes, direct evidence from the search results regarding novel cellular or molecular partners that specifically interact with this compound beyond its role as a neuraminidase substrate is not prominent. Research in this area would likely focus on identifying potential off-target interactions or alternative enzymatic activities that might process this compound, although current literature does not highlight such discoveries as a major research frontier for this specific compound.
Elucidation of Previously Unknown this compound Signaling Cascades
Based on the current understanding of this compound as a chromogenic substrate for neuraminidase, it is not typically considered a molecule that initiates or participates in complex intracellular or intercellular signaling cascades. Its function is tied to its enzymatic conversion, which then yields a detectable signal. probechem.comgoogle.comsigmaaldrich.com Signaling cascades are generally associated with molecules that bind to receptors or directly influence intracellular pathways through specific molecular interactions. While the activity of neuraminidase, which this compound helps detect, is involved in various biological processes that do involve signaling (such as cell adhesion and recognition mediated by sialic acids), this compound itself is a reporter molecule for the enzyme's activity, not a signaling molecule initiating these cascades. sigmaaldrich.com Therefore, elucidating signaling cascades directly initiated by this compound is not a focus of current research as reflected in the provided information.
Methodological Innovations and High-Throughput Approaches in this compound Analysis
Methodological advancements related to this compound primarily center on improving the sensitivity, efficiency, and throughput of neuraminidase assays that utilize this substrate. caymanchem.comnih.gov The chromogenic nature of this compound lends itself to spectrophotometric detection, and innovations in this area focus on adapting the assay for high-throughput screening and developing more sensitive detection methods.
Development of Next-Generation Sensors and Probes for this compound Detection
Given that this compound is a chromogenic substrate serving as a type of probe for neuraminidase activity, the concept of developing next-generation sensors and probes for this compound detection in isolation is not a primary research area. probechem.comgoogle.comsigmaaldrich.com Instead, methodological innovations focus on enhancing the detection of the colored product released after neuraminidase acts on this compound. This might involve developing more sensitive spectrophotometric techniques, integrating the assay with fluorescence-based methods (though this compound is chromogenic, other sialidase substrates are fluorogenic google.com), or utilizing microfluidic platforms for smaller reaction volumes and faster analysis. researchgate.net The development of novel probes is more likely directed towards detecting neuraminidase activity or sialylation patterns in general, potentially using modified versions of sialic acids or other enzymatic substrates.
Q & A
Q. What is the structural significance of X-NeuNAc in enzymatic assays, and how does its chromogenic property influence detection methodologies?
this compound is a chromogenic substrate for neuraminidase (NA) enzymes, where cleavage releases a colored indoxyl derivative. Its bromo-chloro substitution enhances stability and visibility in assays. To validate its utility, researchers should:
- Confirm substrate specificity using purified NA isoforms (e.g., viral vs. bacterial) to avoid cross-reactivity.
- Optimize reaction conditions (pH, temperature) to match the target enzyme’s activity range, referencing kinetic parameters (e.g., Kₘ, Vₘₐₓ) from prior studies .
- Compare colorimetric output against fluorogenic substrates (e.g., 4-MU-Neu5Ac) to assess sensitivity trade-offs .
Q. How should researchers address inconsistencies in this compound stability data across studies?
Stability discrepancies often arise from storage conditions or matrix interference. Mitigation strategies include:
- Storing this compound at −20°C in anhydrous, light-protected vials to prevent hydrolysis .
- Pre-testing matrix additives (e.g., laprapaluran) for interference via control experiments lacking NA .
- Reporting batch-specific stability metrics (e.g., lot number, purity assays) to enhance reproducibility .
Q. What are the best practices for validating this compound-based assays in point-of-care diagnostics?
- Use spiked clinical samples (e.g., nasal swabs) to assess interference from mucus or blood components.
- Compare results with gold-standard methods (e.g., RT-PCR for viral NA activity) to calculate sensitivity/specificity .
- Include internal controls (e.g., heat-inactivated NA) to distinguish false positives .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to resolve low-abundance neuraminidase activity in complex biological samples?
- Signal Amplification : Pair with enzymatic cascades (e.g., horseradish peroxidase-conjugated secondary systems) to enhance detection limits.
- Matrix Optimization : Use detergents (e.g., Triton X-100) to solubilize membrane-bound NA while avoiding substrate degradation .
- Data Normalization : Express activity relative to total protein content or housekeeping enzymes (e.g., lactate dehydrogenase) to control for sample variability .
Q. What experimental designs are critical for distinguishing this compound’s specificity toward viral vs. bacterial neuraminidases?
- Comparative Kinetics : Measure Kₘ and k꜀ₐₜ for this compound against purified NA isoforms (e.g., influenza A H1N1 vs. Clostridium perfringens).
- Inhibitor Studies : Co-incubate with NA inhibitors (e.g., oseltamivir carboxylate) to confirm target engagement .
- Structural Modeling : Perform molecular docking simulations to analyze substrate-enzyme interactions, highlighting residue-specific binding affinities .
Q. How should contradictory data on this compound’s thermal stability be analyzed and resolved?
- Controlled Replication : Repeat experiments using identical instrumentation (e.g., calibrated spectrophotometers) and lot-numbered substrates.
- Error Source Analysis : Quantify contributions from variables like freeze-thaw cycles or buffer composition using factorial design experiments .
- Meta-Analysis : Aggregate datasets from published studies to identify trends, applying statistical models (e.g., random-effects meta-regression) to account for inter-lab variability .
Q. What methodologies ensure robust reproducibility when replicating this compound-dependent assays from literature?
- Detailed Protocols : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar standards for reporting experimental conditions .
- Open Data : Share raw absorbance/fluorescence readings and calibration curves via repositories like Zenodo or Figshare.
- Cross-Validation : Collaborate with independent labs to verify critical findings, using pre-agreed SOPs .
Data Analysis & Reporting
Q. How should researchers statistically analyze this compound activity data to account for non-normal distributions?
- Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data.
- Use log-transformation to normalize activity measurements before ANOVA or linear regression .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .
Q. What are the ethical and technical considerations when incorporating this compound assays into clinical research involving human subjects?
- Ethics : Obtain informed consent for residual sample use, specifying assay purposes in IRB protocols .
- Technical : Validate assays under CLIA/CAP guidelines if intended for diagnostic applications .
- Data Privacy : Anonymize patient metadata linked to enzymatic activity data .
Literature & Collaboration
Q. How can researchers leverage systematic reviews to identify gaps in this compound applications?
- Use PRISMA frameworks to screen studies, focusing on under-explored areas (e.g., plant NA activity).
- Apply text-mining tools (e.g., NLP algorithms) to extract trends from large corpora, prioritizing high-impact journals .
- Engage interdisciplinary teams (e.g., virologists, synthetic chemists) to explore novel applications .
Tables
Table 1. Key Stability Parameters for this compound
| Parameter | Optimal Condition | Common Pitfalls |
|---|---|---|
| Storage Temperature | −20°C (anhydrous) | Degradation at >4°C |
| Buffer Compatibility | pH 6.5–7.5 (non-reductive) | Precipitation in high salt |
| Light Sensitivity | Amber vials | Colorimetric interference |
Table 2. Statistical Guidelines for Reporting this compound Data
| Metric | Recommendation |
|---|---|
| Precision | Report ±SD for n ≥ 3 replicates |
| Significance Threshold | p < 0.05 with Bonferroni correction |
| Outlier Handling | Grubbs’ test (α = 0.05) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
